Dibromomethanol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
166600-78-8 |
|---|---|
Molecular Formula |
CH2Br2O |
Molecular Weight |
189.83 g/mol |
IUPAC Name |
dibromomethanol |
InChI |
InChI=1S/CH2Br2O/c2-1(3)4/h1,4H |
InChI Key |
WICMSCLXMMZMFF-UHFFFAOYSA-N |
Canonical SMILES |
C(O)(Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Dibromomethane
A Note on Nomenclature: This guide focuses on Dibromomethane (CAS Number: 74-95-3), as extensive searches for "Dibromomethanol" did not yield a recognized chemical entity with that name. It is presumed that "this compound" was a typographical error.
Dibromomethane, also known as methylene bromide, is a halogenated hydrocarbon with the chemical formula CH₂Br₂.[1] It is a colorless liquid with a sweetish odor that is slightly soluble in water but highly soluble in organic solvents.[2][3] This compound serves as a crucial intermediate in various organic syntheses, particularly in the pharmaceutical and agrochemical industries.[4][5] It is also utilized as a solvent and in some older fire extinguishing applications.[3]
Core Properties and Data
Dibromomethane is characterized by a range of physical and chemical properties that are critical for its application in research and industry. These properties are summarized in the tables below.
Physical Properties of Dibromomethane
| Property | Value |
| CAS Number | 74-95-3[6] |
| Molecular Formula | CH₂Br₂[6] |
| Molecular Weight | 173.83 g/mol [6] |
| Appearance | Colorless to pale yellow liquid[3] |
| Density | 2.477 g/mL at 25 °C[2] |
| Melting Point | -52.7 °C[2] |
| Boiling Point | 96-98 °C[2] |
| Solubility in Water | 12.5 g/L at 20 °C[2] |
| Vapor Pressure | 34.9 mmHg at 20 °C[3] |
| Refractive Index | 1.541 at 20 °C[2] |
Chemical and Safety Information
| Property | Value |
| Stability | Stable under normal temperatures and pressures.[4] |
| Reactivity | Reacts violently with strong oxidants, strong bases, and some metals like potassium, aluminum, and magnesium, which can pose a fire and explosion hazard.[7] |
| Hazardous Decomposition Products | Upon heating, it can decompose to produce toxic and corrosive fumes, including hydrogen bromide and carbon monoxide.[4][7] |
| GHS Hazard Statements | H332 (Harmful if inhaled), H412 (Harmful to aquatic life with long lasting effects).[8] |
| Signal Word | Warning[8] |
Experimental Protocols
Synthesis of Dibromomethane from Bromoform
A common laboratory-scale synthesis of dibromomethane involves the reduction of bromoform.[9]
Materials:
-
Bromoform (CHBr₃)
-
Arsenic trioxide (As₂O₃)
-
Sodium hydroxide (NaOH)
-
Water
-
Ether
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
In a 1-liter three-necked flask equipped with a dropping funnel, mechanical stirrer, and reflux condenser, place 165 grams of bromoform.[6]
-
Prepare a solution of sodium arsenite by dissolving 77 grams of arsenic trioxide and 148 grams of sodium hydroxide in 475 ml of water.[6]
-
Add 10 ml of the sodium arsenite solution to the bromoform and gently warm the mixture to initiate the reaction.[6]
-
Once the reaction has started, add the remaining sodium arsenite solution dropwise over 30-45 minutes, maintaining a gentle reflux.[6]
-
After the addition is complete, heat the mixture on a steam bath for 3-4 hours.[6]
-
Steam distill the dibromomethane from the reaction mixture. The dibromomethane will form the lower layer.[6]
-
Separate the lower layer of dibromomethane. Extract the aqueous layer with 100 ml of ether to recover any dissolved product.[6]
-
Combine the dibromomethane fractions, dry with anhydrous calcium chloride, and purify by fractional distillation.[6]
-
Collect the fraction boiling at 96-97 °C.[6]
Purity Analysis of Dibromomethane
The purity of dibromomethane can be determined using several analytical techniques.
Gas Chromatography (GC): Gas chromatography is a primary method for assessing the purity of dibromomethane.[10] A capillary column with a non-polar stationary phase, such as polydimethylsiloxane, is typically used. The sample is injected into the gas chromatograph, where it is vaporized and carried through the column by an inert gas (e.g., helium). The components are separated based on their volatility and interaction with the stationary phase. Impurities will appear as separate peaks from the main dibromomethane peak, allowing for quantification.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR can be used to determine the purity of dibromomethane.[10]
-
The ¹H NMR spectrum of pure dibromomethane will show a single peak corresponding to the two equivalent protons.
-
The ¹³C NMR spectrum will exhibit a single peak for the carbon atom. The presence of additional peaks in either spectrum indicates impurities. The purity can be estimated by comparing the integration of the dibromomethane peak to the total integration of all peaks.[10]
Role in Drug Development and Signaling Pathways
Dibromomethane is a key intermediate in the synthesis of several pharmaceutical compounds, including the fungicides cyproterone and imiprazole.[2][7] While dibromomethane itself is not known to have a direct biological signaling role, the drugs synthesized from it are involved in various cellular pathways.
Signaling Pathways Associated with Cyproterone Acetate
Cyproterone acetate, an antiandrogen and progestin, is synthesized using dibromomethane as a precursor. It has been shown to interact with several signaling pathways:
-
Androgen Receptor (AR) Signaling: Cyproterone acetate acts as an antagonist of the androgen receptor, blocking the binding of androgens like testosterone.[10] This is its primary mechanism of action in conditions like prostate cancer.[2]
-
IRE1α Signaling Pathway: In the context of polycystic ovary syndrome (PCOS), cyproterone acetate has been found to alleviate hyperandrogen-induced pyroptosis of ovarian granulosa cells by mitigating the activation of the IRE1α signaling pathway.[6]
-
TRAIL-Induced Apoptosis Pathway: Cyproterone acetate can enhance the susceptibility of androgen-independent prostate cancer cells to apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL).[4] It achieves this by upregulating the expression of Death Receptor 5 (DR5).[4]
Signaling Pathways Associated with Omeprazole
While initial searches pointed to "imiprazole," a more common drug with available pathway information is "omeprazole," a proton pump inhibitor. It is plausible that "imiprazole" was a misspelling. Omeprazole has been shown to interact with the following pathways:
-
Hedgehog (Hh) Signaling Pathway: Omeprazole can inhibit the Hedgehog signaling pathway, which is implicated in the progression of Barrett's esophagus.[11]
-
IL-4 and IL-13 Signaling: Omeprazole has been shown to affect signaling pathways involving Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[11]
Conclusion
Dibromomethane is a versatile and important chemical intermediate with significant applications in the synthesis of pharmaceuticals and other specialty chemicals. Its well-defined physical and chemical properties, along with established synthesis and analytical protocols, make it a valuable compound for researchers and drug development professionals. While it does not appear to have direct biological activity, the compounds synthesized from it, such as cyproterone acetate, play crucial roles in modulating key cellular signaling pathways, highlighting the indirect but vital contribution of dibromomethane to medicine.
References
- 1. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Cyproterone Acetate? [synapse.patsnap.com]
- 3. Dibromomethane - Wikipedia [en.wikipedia.org]
- 4. Cyproterone acetate enhances TRAIL-induced androgen-independent prostate cancer cell apoptosis via up-regulation of death receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Cyproterone Acetate Mediates IRE1α Signaling Pathway to Alleviate Pyroptosis of Ovarian Granulosa Cells Induced by Hyperandrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. ClinPGx [clinpgx.org]
- 9. Dibromomethane | 74-95-3 | Benchchem [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Omeprazole inhibits IL-4 and IL-13 signaling signal transducer and activator of transcription 6 activation and reduces … [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Synthesis and Characterization of Dibromomethane
Disclaimer: Extensive research for the synthesis and characterization of "Dibromomethanol" (CHBr₂OH) did not yield any specific scientific literature, suggesting that this compound may be highly unstable or has not yet been synthesized and characterized. This guide will therefore focus on the closely related and well-documented compound, Dibromomethane (CH₂Br₂), a versatile solvent and reagent in organic synthesis.
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the synthesis and characterization of Dibromomethane.
Introduction
Dibromomethane, also known as methylene bromide, is a halomethane with the formula CH₂Br₂. It is a colorless, dense, and non-flammable liquid with a sweet, chloroform-like odor.[1] Dibromomethane finds applications as a solvent, in organic synthesis, and as a dense medium for mineral separation.[1] Its synthesis and characterization are fundamental aspects of organic chemistry.
Synthesis of Dibromomethane
Several methods have been developed for the synthesis of Dibromomethane. The choice of method often depends on the desired scale, available starting materials, and required purity.
Bromination of Methylene Chloride
A common laboratory and industrial synthesis involves the bromination of dichloromethane (CH₂Cl₂) in the presence of a catalyst, such as aluminum bromide (AlBr₃).
Reaction:
CH₂Cl₂ + Br₂ → CH₂Br₂ + Cl₂
This substitution reaction can be carried out under reflux conditions.[2] However, it produces chlorine gas as a byproduct, which requires careful handling.
From Bromoform
Dibromomethane can be synthesized from bromoform (CHBr₃) via reduction. A common method involves the use of sodium arsenite and sodium hydroxide.
Reaction:
CHBr₃ + Na₃AsO₃ + NaOH → CH₂Br₂ + Na₃AsO₄ + NaBr
This method provides a route from a more halogenated methane to a less halogenated one.
Reaction of Methyl Bromide with Bromine
A gas-phase reaction between methyl bromide (CH₃Br) and bromine (Br₂) at elevated temperatures (300-400 °C) can produce Dibromomethane.[3] This process is highly selective towards Dibromomethane with almost quantitative conversion of bromine.[3]
Experimental Workflow for Gas-Phase Synthesis:
Caption: Gas-phase synthesis of Dibromomethane from methyl bromide and bromine.
Characterization of Dibromomethane
A combination of spectroscopic and physical methods is used to characterize Dibromomethane and confirm its purity.
Physical Properties
The physical properties of Dibromomethane are well-established and serve as a primary means of identification.
| Property | Value |
| Molecular Formula | CH₂Br₂ |
| Molar Mass | 173.83 g/mol |
| Appearance | Colorless liquid |
| Density | 2.497 g/mL at 20 °C |
| Boiling Point | 97 °C |
| Melting Point | -52.7 °C |
| Refractive Index (n²⁰/D) | 1.542 |
| Solubility in Water | 1.17 g/100 g at 15 °C |
Spectroscopic Characterization
The ¹H NMR spectrum of Dibromomethane is simple, showing a single peak, as both protons are in the same chemical environment.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~4.94 ppm (in CDCl₃) | Singlet | 2H | CH₂ |
The ¹³C NMR spectrum of Dibromomethane exhibits a single resonance.
| Chemical Shift (δ) | Assignment |
| ~21.6 ppm (in CDCl₃) | CH₂ |
The IR spectrum of Dibromomethane shows characteristic absorption bands for C-H and C-Br bonds.
| Wavenumber (cm⁻¹) | Vibration |
| ~3050 | C-H stretch |
| ~1220 | CH₂ wag |
| ~640 | C-Br stretch |
The mass spectrum of Dibromomethane shows a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).
| m/z | Ion | Relative Abundance |
| 176 | [CH₂⁸¹Br₂]⁺ | ~25% |
| 174 | [CH₂⁷⁹Br⁸¹Br]⁺ | ~50% |
| 172 | [CH₂⁷⁹Br₂]⁺ | ~25% |
| 95 | [CH₂⁸¹Br]⁺ | |
| 93 | [CH₂⁷⁹Br]⁺ |
Logical Relationship of Characterization Techniques:
Caption: Interplay of analytical techniques for Dibromomethane characterization.
Experimental Protocols
Synthesis of Dibromomethane from Bromoform
Materials:
-
Bromoform (CHBr₃)
-
Sodium arsenite (Na₃AsO₃)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium hydroxide in water.
-
To this solution, add sodium arsenite and bromoform.
-
Heat the mixture under reflux for 2 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain pure Dibromomethane (b.p. 97 °C).
Characterization by ¹H NMR Spectroscopy
Materials:
-
Dibromomethane sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Prepare a sample by dissolving approximately 10-20 mg of Dibromomethane in 0.6-0.7 mL of CDCl₃ in an NMR tube.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and determine the chemical shifts relative to the residual solvent peak (CHCl₃ at 7.26 ppm).
Safety and Handling
Dibromomethane is considered hazardous. It is harmful if swallowed or inhaled and causes skin and eye irritation. It is also a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Conclusion
Dibromomethane is a valuable chemical with well-established synthetic routes and characterization methods. This guide provides a comprehensive overview for researchers and professionals working with this compound, emphasizing safe handling and detailed analytical procedures for its unambiguous identification and purity assessment.
References
Dibromomethanol: A Technical Guide to Its Inherent Instability and Inferred Handling Protocols
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the notable absence of commercially available dibromomethanol (CHBr₂OH) and the scarcity of literature detailing its specific properties. Based on fundamental chemical principles and an analysis of related compounds, this document posits that this compound is an inherently unstable, transient species. This guide provides an in-depth analysis of its probable decomposition pathways, drawing parallels with the chemistry of geminal diols and halohydrins. Furthermore, it outlines inferred storage and handling protocols for instances where this compound might be generated in situ for immediate use in a reaction. All quantitative data presented is based on analogous stable compounds and should be interpreted as illustrative.
Introduction: The Elusive Nature of this compound
An exhaustive search of chemical databases and scientific literature reveals a significant lack of information on the stability and storage conditions of this compound. This absence strongly suggests that this compound is not a stable, isolable compound under standard conditions. Its structure, featuring two bromine atoms and a hydroxyl group on the same carbon (a geminal haloalcohol), predisposes it to rapid decomposition. This guide, therefore, aims to provide a theoretical framework for understanding its instability and to offer practical advice for handling this transient intermediate should it be formed during a chemical transformation.
Inferred Stability and Decomposition Pathways
The instability of this compound can be attributed to the presence of highly electronegative bromine atoms and a hydroxyl group on the same carbon atom. This arrangement leads to significant electronic strain and multiple pathways for decomposition.
Analogy to Geminal Diols
Geminal diols, which have two hydroxyl groups on a single carbon, are typically unstable and exist in equilibrium with the corresponding carbonyl compound, with the equilibrium favoring the carbonyl.[1][2][3][4][5] The presence of electron-withdrawing groups can, in some cases, stabilize the gem-diol form.[1][2][4] In the case of this compound, the two bromine atoms are strongly electron-withdrawing, which might suggest some stabilization of the hydrated form. However, the large atomic radius of bromine and the potential for steric hindrance likely counteract this electronic stabilization, favoring decomposition.
Probable Decomposition Pathways
Two primary decomposition pathways are proposed for this compound:
-
Dehydrohalogenation to form Formyl Bromide: The most probable decomposition route is the elimination of hydrogen bromide (HBr) to yield formyl bromide (HC(O)Br). This reaction is analogous to the decomposition of other halohydrins.
-
Decomposition to Carbon Monoxide and Hydrogen Bromide: Formyl bromide itself is unstable and can further decompose, particularly in the presence of trace amounts of acid or base, or upon heating, to carbon monoxide (CO) and hydrogen bromide.
The following diagram illustrates these inferred decomposition pathways:
Quantitative Data (Inferred and Analogous)
Direct quantitative data for the stability of this compound is unavailable. The following table summarizes relevant data for analogous, more stable compounds to provide a comparative context.
| Compound | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Stability Notes |
| Dibromomethane | CH₂Br₂ | 97 | -52.6 | Stable under normal conditions. |
| Bromoform | CHBr₃ | 149.5 | 8.3 | Decomposes on heating. |
| 2-Bromoethanol | BrCH₂CH₂OH | 149-150 | -80 | Stable, but can decompose on heating. |
Experimental Protocols: Handling of Unstable Intermediates
Given the inferred instability of this compound, it is likely to be generated in situ for immediate consumption in a subsequent reaction. The following protocols are generalized for handling highly reactive and unstable intermediates.
General Workflow for In Situ Generation and Reaction
The following diagram outlines a general experimental workflow for the synthesis and immediate use of an unstable intermediate like this compound.
Recommended Storage and Handling Conditions (Inferred)
Should this compound be generated, it should not be stored. The following conditions are recommended for the reaction environment in which it is generated:
-
Temperature: Generation and reaction should be carried out at very low temperatures (e.g., -78 °C) to minimize the rate of decomposition.
-
Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric oxygen or moisture.
-
Solvent: A dry, aprotic solvent would be the most suitable medium.
-
Light: Reactions should be protected from light, as photodecomposition is a possibility for halogenated compounds.
-
Contaminants: The reaction vessel and reagents must be scrupulously dry and free of acidic or basic impurities, which could catalyze decomposition.
Safety Considerations
Given the likely decomposition products, the handling of any reaction mixture potentially containing this compound requires significant precautions:
-
Toxicity: Hydrogen bromide is a corrosive gas that is toxic upon inhalation. Carbon monoxide is a highly toxic gas. All operations must be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.
-
Quenching: The reaction should be quenched carefully at low temperature before being allowed to warm to room temperature.
Conclusion
This compound is concluded to be a highly unstable and transient chemical species that is not amenable to isolation or storage under normal laboratory conditions. Its instability is inferred from its geminal haloalcohol structure, which predisposes it to rapid decomposition, likely yielding formyl bromide, and subsequently carbon monoxide and hydrogen bromide. For researchers intending to utilize this compound as a reactive intermediate, it is imperative to generate it in situ at low temperatures under an inert atmosphere and to use it immediately in the subsequent reaction step. The experimental protocols and safety considerations outlined in this guide are based on established best practices for handling highly unstable chemical entities and should be strictly adhered to.
References
- 1. organic chemistry - Why are geminal diols unstable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. organic chemistry - Comparing the stability of geminal diols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of gem-diol in saxitoxin - ECHEMI [echemi.com]
A Comprehensive Technical Guide to the Physical Properties of Dibromomethane (CH2Br2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromomethane (CH2Br2), also known as methylene bromide, is a halogenated hydrocarbon with the chemical formula CH2Br2.[1] It is a colorless liquid with a sweet, chloroform-like odor.[2][3] This technical guide provides an in-depth overview of the core physical properties of dibromomethane, compiled from various scientific sources. The guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who require accurate and detailed information on this compound.
Core Physical Properties
The physical characteristics of a compound are crucial for its application in various experimental and industrial settings. Understanding these properties is fundamental for designing and interpreting experiments, ensuring safety, and developing new applications.
Quantitative Data Summary
The following table summarizes the key quantitative physical properties of dibromomethane for easy reference and comparison.
| Physical Property | Value | Units | Conditions | Citations |
| Molecular Weight | 173.83 | g/mol | [1][2][4] | |
| Density | 2.477 | g/mL | at 25 °C | [2][4][5] |
| 2.4970 | g/mL | at 20 °C | [3] | |
| 2.5 | (relative to water = 1) | |||
| Melting Point | -52 | °C | [2][4] | |
| -52.5 | °C | [3] | ||
| -52.7 | °C | [6] | ||
| -53 | °C | [7][8] | ||
| Boiling Point | 96-98 | °C | [2][4][5] | |
| 97.0 | °C | [3] | ||
| 97 | °C | [8] | ||
| Solubility in Water | 1.2 | g/100ml | at 15 °C | |
| 11.7 | g/L | [2] | ||
| 12.5 | g/L | at 20 °C | [7][9] | |
| Insoluble/Slightly Soluble | [9] | |||
| Vapor Pressure | 34.9 | mm Hg | at 20 °C | [1][2][4] |
| 44.4 | mm Hg | at 25 °C | ||
| 4.65 | kPa | at 20.0 °C | [9] | |
| Refractive Index | 1.541 | at 20 °C (n20/D) | [2][4][9] | |
| Vapor Density | 6.05 | (Air = 1) | [2][4] |
Experimental Protocols
Accurate determination of physical properties is paramount in chemical research. The following are generalized, detailed methodologies for key experiments cited in the determination of the physical properties of organic compounds like dibromomethane.
Determination of Melting Point (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or a digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Heating oil (if using a Thiele tube)
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the solid organic compound is finely powdered using a mortar and pestle.
-
Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup:
-
Thiele Tube: The capillary tube is attached to a thermometer with a rubber band or a small piece of tubing. The thermometer and attached capillary are then immersed in the heating oil within the Thiele tube, ensuring the sample is level with the thermometer bulb.
-
Digital Apparatus: The capillary tube is inserted into the designated slot in the melting point apparatus.
-
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, especially as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal of the solid melts is recorded as the end of the melting range.
-
Purity Assessment: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. An impure substance will typically exhibit a depressed and broader melting range.
Determination of Boiling Point (Distillation Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.
Apparatus:
-
Distillation flask (round-bottom flask)
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle or water bath
-
Boiling chips
Procedure:
-
Apparatus Assembly: A simple distillation apparatus is assembled. The liquid sample (e.g., 10 mL of dibromomethane) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures that the recorded temperature is that of the vapor distilling into the condenser.
-
Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.
-
Temperature Reading: The temperature will rise and then stabilize. The constant temperature at which the liquid actively distills is recorded as the boiling point. This is the temperature at which a drop of condensate is continuously forming on the thermometer bulb.
-
Data Collection: The boiling point is typically recorded as a range, from the temperature when the first drop of distillate is collected to when the last drop is collected before the temperature begins to drop.
Determination of Density (Pycnometer Method)
Density is the mass of a substance per unit volume.
Apparatus:
-
Pycnometer (a small glass flask with a precise volume)
-
Analytical balance
-
Thermometer
Procedure:
-
Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.
-
Mass of Pycnometer with Sample: The pycnometer is filled with the liquid sample (dibromomethane), ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the outside. The mass of the filled pycnometer is then measured.
-
Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with distilled water. Its mass is then determined.
-
Temperature: The temperature of the liquid is recorded.
-
Calculation: The density of the liquid is calculated using the following formula: Density of liquid = [(Mass of pycnometer + liquid) - (Mass of empty pycnometer)] / [(Mass of pycnometer + water) - (Mass of empty pycnometer)] x Density of water at the measured temperature.
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Apparatus:
-
Test tubes
-
Graduated cylinder or pipette
-
Vortex mixer or stirring rod
-
Balance
Procedure:
-
Qualitative Assessment: A small, measured amount of the solute (e.g., 0.1 g of a solid or 0.1 mL of a liquid) is added to a test tube containing a specific volume of the solvent (e.g., 3 mL of water). The mixture is agitated vigorously for a set period. Visual observation determines if the solute has dissolved.
-
Quantitative Measurement:
-
A saturated solution is prepared by adding an excess of the solute to a known volume of the solvent at a specific temperature.
-
The mixture is stirred or agitated until equilibrium is reached (no more solute dissolves).
-
A known volume of the saturated solution is carefully removed, ensuring no undissolved solute is transferred.
-
The solvent is evaporated from the sample, and the mass of the remaining solute is determined.
-
The solubility is then expressed as grams of solute per 100 mL or 100 g of solvent.
-
Measurement of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.
Apparatus:
-
Refractometer (e.g., an Abbe refractometer)
-
Dropper or pipette
-
Constant temperature water bath (optional, for precise measurements)
Procedure:
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: A few drops of the liquid sample (dibromomethane) are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the systematic determination of the physical properties of an unknown chemical compound.
Caption: Logical workflow for determining the physical properties of a chemical compound.
Conclusion
This technical guide provides a consolidated and detailed overview of the key physical properties of dibromomethane, along with standardized experimental protocols for their determination. The presented data and methodologies are essential for the safe and effective use of this compound in research and development. The logical workflow diagram further offers a systematic approach for the characterization of chemical substances. It is anticipated that this guide will serve as a valuable and practical resource for its intended scientific audience.
References
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. cdn.juniata.edu [cdn.juniata.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. byjus.com [byjus.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
Unraveling the Fleeting Existence of Dibromomethanol: A Technical Guide to Its Reaction Mechanisms
For the attention of researchers, scientists, and drug development professionals, this in-depth guide elucidates the core reaction mechanisms of dibromomethanol, a transient yet significant intermediate in organic synthesis. While its isolation remains elusive due to inherent instability, understanding its formation and subsequent transformations is critical for controlling reaction pathways and developing novel synthetic methodologies. This document provides a comprehensive overview of the theoretical and mechanistic underpinnings of this compound chemistry, supported by data from analogous reactions and detailed experimental considerations.
The Elusive Nature of this compound
This compound (CHBr₂OH) is a geminal halohydrin, a class of organic compounds characterized by a hydroxyl group and two halogen atoms attached to the same carbon atom. Such structures are notoriously unstable and readily decompose. The primary reason for this instability lies in the propensity of geminal diols to eliminate a molecule of water to form a stable carbonyl group. In the case of this compound, this decomposition would lead to the formation of formyl bromide.
Formation of this compound as a Transient Intermediate
This compound is primarily postulated as a short-lived intermediate in two key reaction types: the hydrolysis of geminal dihalides and the haloform reaction.
Hydrolysis of Dibromomethane
The hydrolysis of geminal dihalides like dibromomethane in the presence of a nucleophile, such as water or hydroxide ions, is a classic method for the synthesis of aldehydes and ketones.[1][2][3][4] The reaction proceeds through a nucleophilic substitution mechanism. In the case of dibromomethane, the initial attack by a hydroxide ion would displace one of the bromide ions to form bromomethanol. A second substitution would then yield the transient this compound.
The Haloform Reaction
The haloform reaction, which converts methyl ketones into carboxylates and a haloform, is another process where di- and tri-halogenated methanol derivatives are implicated.[5][6][7][8][9] The reaction proceeds via the exhaustive halogenation of the methyl group in the presence of a base. The resulting trihalomethyl ketone is then cleaved by a hydroxide ion. While not a direct precursor, the hydrolysis of the trihalomethyl ketone intermediate could conceptually involve species like this compound in its degradation pathway, although the direct cleavage to the haloform and carboxylate is the accepted mechanism.
Key Reaction Mechanisms of this compound
Once formed, the highly unstable this compound is poised to undergo rapid transformation. The primary reaction pathways are decomposition to a carbonyl compound and reaction with nucleophiles.
Decomposition to Formyl Bromide
The most facile reaction of this compound is the elimination of hydrogen bromide (HBr) to form formyl bromide, an acyl halide. This intramolecular rearrangement is driven by the formation of the thermodynamically stable carbon-oxygen double bond of the carbonyl group.
Nucleophilic Substitution Reactions
Despite its instability, the carbon atom in this compound is highly electrophilic due to the presence of two electron-withdrawing bromine atoms and an oxygen atom. This makes it susceptible to attack by various nucleophiles.[10][11][12][13] These reactions would proceed via a nucleophilic substitution mechanism, likely Sₙ2, given the primary nature of the carbon center.
Quantitative Data and Experimental Protocols
Direct quantitative data for the reactions of this compound is not available due to its transient nature. However, data from analogous reactions involving the hydrolysis of geminal dihalides and the haloform reaction can provide valuable insights into the expected kinetics and yields.
Table 1: Illustrative Kinetic Data for Related Reactions
| Reaction | Substrate | Nucleophile/Base | Solvent | Rate Constant (k) | Reference |
| Hydrolysis | CH₂Br₂ | OH⁻ | Water | Not available | - |
| Haloform | Acetone | Br₂ / NaOH | Water | Varies with [OH⁻] and [Br₂] | [5] |
| Sₙ2 Substitution | CH₃Br | OH⁻ | Water | 6.2 x 10⁻⁵ L mol⁻¹ s⁻¹ | [11] |
Experimental Protocol: Hydrolysis of a Geminal Dihalide (Illustrative)
This protocol describes a general procedure for the hydrolysis of a geminal dihalide, which is expected to proceed through an unstable halohydrin intermediate analogous to this compound.
Materials:
-
Geminal dihalide (e.g., 1,1-dibromoethane)
-
Aqueous sodium hydroxide (NaOH) solution (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
A solution of the geminal dihalide in a suitable solvent (e.g., THF) is placed in a round-bottom flask.
-
An aqueous solution of sodium hydroxide is added dropwise to the flask with stirring.
-
The reaction mixture is heated to reflux for a specified period, monitoring the reaction progress by TLC or GC.
-
After cooling to room temperature, the organic layer is separated using a separatory funnel.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the resulting carbonyl product is purified by distillation or chromatography.
Conclusion
This compound, while not an isolable species, serves as a crucial conceptual intermediate in understanding the mechanisms of important organic reactions. Its formation from the hydrolysis of dibromomethane and its subsequent rapid decomposition or reaction with nucleophiles highlight the dynamic nature of reaction pathways involving geminal halohydrins. For researchers in drug development and organic synthesis, a firm grasp of these transient intermediates is paramount for predicting reaction outcomes, minimizing side products, and designing novel and efficient synthetic routes. Further computational studies could provide deeper insights into the energetics and transition states of this compound's reactions, paving the way for more precise control over these chemical transformations.
References
- 1. Hydrolysis of gem dihalides explanation to formaldehydes and ketones.. [askfilo.com]
- 2. quora.com [quora.com]
- 3. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]
- 4. Gem dihalide on hydrolysis gives:a.) vicinal diolb.) geminal diolc.) carbonyl compoundd.) carboxylic acid [vedantu.com]
- 5. Haloform reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Haloform Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Haloform Reaction | NROChemistry [nrochemistry.com]
- 9. Haloform reaction | PPTX [slideshare.net]
- 10. futurelearn.com [futurelearn.com]
- 11. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
- 12. youtube.com [youtube.com]
- 13. SciPhyChem: (A Level Chem) Nucleophilic substitutions and eliminations [sciphychem.blogspot.com]
Unraveling the Synthesis of Dibromomethanol: A Technical Guide for Scientific Professionals
A deep dive into the elusive nature of dibromomethanol reveals a story of transient intermediates and stable analogues. This technical guide illuminates the historical context and synthetic pathways of its closest relative, bromal hydrate, providing researchers and drug development professionals with a comprehensive understanding of this unique gem-diol.
The synthesis of this compound (CHBr₂OH), a geminal diol, presents a significant challenge due to its inherent instability. Historical and contemporary chemical literature does not provide a direct, isolable synthesis for this compound. Instead, the exploration of its synthesis leads to the investigation of its more stable analogue, bromal hydrate (2,2,2-tribromo-1,1-ethanediol), and the precursor, bromal (tribromoacetaldehyde). This guide will delve into the discovery and synthesis of bromal and its subsequent hydration, offering a practical framework for understanding the chemistry of this class of compounds.
The Historical Quest for Brominated Aldehydes
The journey into the synthesis of brominated carbonyl compounds dates back to the 19th century. In 1832, Carl Jacob Löwig, a German chemist, first synthesized bromal by reacting ethanol with bromine. This discovery was a significant step in understanding the reactivity of halogens with organic molecules. Later, in 1837, F. A. Long and J. W. Howard detailed a method for the preparation of bromal from paraldehyde and bromine, a procedure that has been refined over the years and remains a viable synthetic route.
Synthesis of Bromal (Tribromoacetaldehyde)
The synthesis of bromal is the crucial first step towards its hydrated form. Several methods have been developed, with the most common routes involving the bromination of ethanol or paraldehyde.
Synthesis from Paraldehyde and Bromine
This method, detailed in Organic Syntheses, is a well-established procedure for producing bromal.
Experimental Protocol:
In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, 720 g (4.5 moles) of bromine and 1.5 g of sulfur are placed. To this mixture, 69 g (0.52 mole) of dry paraldehyde is added slowly over approximately four hours with continuous stirring. The reaction is exothermic and proceeds under its own heat during the addition. Following the addition, the mixture is heated externally at 60–80°C for two hours. The product is then isolated by distillation. The fraction collected between 155–175°C is crude bromal. Redistillation under reduced pressure yields pure bromal.
| Reactant/Catalyst | Moles | Mass/Volume |
| Bromine | 4.5 | 720 g (230 cc) |
| Paraldehyde (dry) | 0.52 | 69 g (69 cc) |
| Sulfur | - | 1.5 g |
| Product | Boiling Point | Yield |
| Bromal (crude) | 155–175°C (atm) | - |
| Bromal (pure) | 59–62°C / 9 mm Hg | 52–57% |
| Bromal (pure) | 71–74°C / 18 mm Hg | 52–57% |
Synthesis from Ethanol and Bromine
An earlier method for synthesizing bromal involves the direct reaction of ethanol with bromine.
Experimental Protocol:
This procedure involves passing bromine vapor through absolute alcohol. The reaction is complex and can lead to the formation of various byproducts. The reaction mixture is then fractionally distilled to isolate the bromal.
A detailed, modern experimental protocol for this specific synthesis with precise quantitative data is less commonly cited in contemporary literature compared to the paraldehyde method.
Formation of Bromal Hydrate: The Stable Analogue of this compound
Bromal readily reacts with water to form the stable crystalline solid, bromal hydrate (2,2,2-tribromo-1,1-ethanediol). This reaction is a classic example of nucleophilic addition to a carbonyl group, where water acts as the nucleophile.
Reaction Pathway:
Caption: Reversible hydration of bromal to form bromal hydrate.
Experimental Protocol:
The formation of bromal hydrate is typically achieved by mixing bromal with a stoichiometric amount of water. The reaction is often spontaneous and exothermic.
-
In a suitable reaction vessel, a measured quantity of bromal is placed.
-
Slowly, an equimolar amount of distilled water is added to the bromal with gentle stirring.
-
The mixture will warm up, and upon cooling, solid crystals of bromal hydrate will form.
-
The crystals can be collected by filtration and, if necessary, recrystallized from a minimal amount of hot water to achieve higher purity.
| Property | Value |
| Molecular Formula | C₂H₃Br₃O₂ |
| Molar Mass | 298.76 g/mol |
| Melting Point | 53.5 °C |
| Appearance | White crystalline solid |
The Instability of this compound
The hypothetical this compound (CHBr₂OH) would be the hydrate of dibromoformaldehyde (CHBr₂CHO). The synthesis of dibromoformaldehyde itself is not well-documented, and it is expected to be highly reactive and unstable. Gem-diols are in equilibrium with their corresponding aldehydes or ketones, and the position of this equilibrium is influenced by the electronic effects of the substituents on the carbonyl carbon.
The presence of two electron-withdrawing bromine atoms on the adjacent carbon in bromal significantly stabilizes the hydrate form (bromal hydrate) by reducing the electron density at the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by water. In the case of the hypothetical this compound, the presence of only two bromine atoms might not provide sufficient electronic stabilization for the gem-diol to be the favored species at equilibrium, likely resulting in it being a transient intermediate rather than an isolable compound under standard conditions.
Logical Relationship of Stability:
Caption: Comparison of hypothetical and documented pathways.
Conclusion
While the direct synthesis of this compound remains an elusive goal due to its inherent instability, a thorough understanding of the synthesis and chemistry of its stable analogue, bromal hydrate, provides a valuable foundation for researchers. The historical context of the discovery of bromal, coupled with detailed experimental protocols for its synthesis from paraldehyde and its subsequent hydration, offers a comprehensive technical overview. This knowledge is crucial for professionals in drug development and chemical research who are interested in the unique properties and potential applications of highly halogenated gem-diols. Future research may focus on trapping or observing the transient this compound intermediate to further elucidate its properties and reactivity.
Methodological & Application
Application Notes and Protocols: Dibromomethanol and Related Reagents for Alkene Cyclopropanation
A Note on Dibromomethanol: Extensive review of the scientific literature reveals a notable absence of "this compound" as a reagent for the cyclopropanation of alkenes. It is plausible that this specific chemical is either not utilized for this transformation or that the intended reagent was a related, more common bromo-compound such as dibromomethane (CH₂Br₂) or bromoform (CHBr₃). This document will focus on the well-established use of these latter reagents for the synthesis of dibromocyclopropanes, which are valuable intermediates in pharmaceutical and chemical research.
Introduction to Dibromocyclopropanation
The introduction of a cyclopropane ring into a molecule can significantly impact its biological activity and physicochemical properties, making cyclopropanation a critical tool in drug development. Dibromocyclopropanes, in particular, serve as versatile synthetic intermediates. The most common method for their synthesis involves the reaction of an alkene with dibromocarbene (:CBr₂), which is typically generated in situ from a precursor like bromoform or dibromomethane.
Reagents for Dibromocyclopropanation
While this compound is not a documented reagent for this purpose, the following compounds are widely used to generate dibromocarbene for the cyclopropanation of alkenes:
-
Bromoform (CHBr₃): In the presence of a strong base, bromoform undergoes alpha-elimination to form dibromocarbene. This is a classic and widely used method.
-
Dibromomethane (CH₂Br₂): This reagent can also serve as a precursor to a carbenoid species for cyclopropanation, often under different reaction conditions such as visible-light photocatalysis.
Application Notes
1. Phase-Transfer Catalysis for Dibromocyclopropanation of Unsaturated Alcohols
A robust and scalable method for the dibromocyclopropanation of unsaturated alcohols utilizes a two-phase system with bromoform as the dibromocarbene precursor and a phase-transfer catalyst. This approach is particularly useful as it avoids the need for protecting groups on the alcohol functionality.
Reaction Scheme:
Key Advantages:
-
Operational Simplicity: The two-phase system is straightforward to set up and does not require anhydrous conditions.
-
Broad Substrate Scope: Effective for a range of unsaturated alcohols.
-
Good to Excellent Yields: Generally provides moderate to high yields of the desired dibromocyclopropanated products.
Quantitative Data Summary:
The following table summarizes the results for the dibromocyclopropanation of various unsaturated alcohols using bromoform under phase-transfer conditions.
| Entry | Alkene Substrate | Bromoform (equiv.) | Yield (%) |
| 1 | 3-Methyl-2-buten-1-ol | 1.5 | 70 |
| 2 | 3-Methyl-2-buten-1-ol | 2.0 | 74 |
| 3 | 3-Methyl-2-buten-1-ol | 2.5 | 78 |
| 4 | Citronellol | 2.5 | 57 |
| 5 | 3-Methyl-3-buten-1-ol | 2.0 | 47 |
| 6 | (E)-3-Phenylbut-2-en-1-ol | 2.0 | 41 |
2. Visible-Light Photocatalytic Cyclopropanation
Recent advances have demonstrated the use of dibromomethane for the cyclopropanation of alkenes under visible-light photoredox catalysis. This method offers a milder alternative to traditional base-mediated protocols.
Reaction Scheme:
Key Advantages:
-
Mild Reaction Conditions: Avoids the use of strong bases and high temperatures.
-
Novel Reactivity: Enables cyclopropanation through a radical-mediated pathway.
-
Potential for Asymmetric Synthesis: The use of chiral photocatalysts can, in principle, lead to enantioselective cyclopropanation.
Further research and specific protocols for this method are rapidly emerging in the scientific literature.
Experimental Protocols
Protocol 1: Two-Phase Dibromocyclopropanation of 3-Methyl-2-buten-1-ol
This protocol is adapted from a flow chemistry procedure but can be performed in a batch-wise manner with vigorous stirring to ensure efficient mixing of the two phases.
Materials:
-
3-Methyl-2-buten-1-ol
-
Bromoform (CHBr₃)
-
Dichloromethane (CH₂Cl₂)
-
40% (w/w) aqueous Sodium Hydroxide (NaOH) solution
-
Tetraethylbenzylammonium chloride (TEBA) as a phase-transfer catalyst
-
Ethanol (absolute)
-
Round-bottom flask equipped with a magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 3-methyl-2-buten-1-ol (1.0 equiv.) in dichloromethane.
-
To this solution, add bromoform (2.0 equiv.), tetraethylbenzylammonium chloride (0.043 equiv.), and a small amount of absolute ethanol (0.6 vol. %).
-
With vigorous stirring, slowly add the 40% (w/w) aqueous NaOH solution (approximately 3.5 equiv. relative to the alkene). Caution: The addition of the strong base is exothermic.
-
Continue to stir the reaction mixture vigorously at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel and dilute with water and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure (2,2-dibromo-3,3-dimethylcyclopropyl)methanol.
Reaction Mechanism and Workflow
The generally accepted mechanism for the dibromocyclopropanation of an alkene using bromoform and a strong base proceeds through the formation of a dibromocarbene intermediate.
Caption: Mechanism of Dibromocyclopropanation via Dibromocarbene.
The experimental workflow for the two-phase dibromocyclopropanation is a standard organic synthesis procedure involving reaction setup, workup, and purification.
Caption: Experimental Workflow for Dibromocyclopropanation.
Application Notes and Protocols: The Utility of Dibromomethane in the Synthesis of Pharmaceutical Intermediates
A NOTE TO THE READER: The initial request concerned the use of dibromomethanol. However, a comprehensive search of the scientific literature and chemical databases did not yield significant information on the synthesis or application of this compound as a reagent in pharmaceutical intermediate synthesis. It is not a commonly available or utilized chemical for these purposes. In contrast, the closely related compound, dibromomethane (CH₂Br₂), is a widely used and well-documented reagent in this field. Therefore, this document will focus on the applications of dibromomethane, providing the detailed notes and protocols initially requested for the closely related but undocumented compound.
Introduction
Dibromomethane (also known as methylene bromide) is a halogenated hydrocarbon with the chemical formula CH₂Br₂.[1] It is a colorless liquid that is sparingly soluble in water but highly soluble in organic solvents.[1] Its utility in organic synthesis is significant, particularly as a source for the introduction of a single carbon atom (a C1 building block) and in the formation of cyclopropane rings. In the pharmaceutical industry, dibromomethane is a key starting material and reagent for the synthesis of various active pharmaceutical ingredients (APIs) and their intermediates.[2][3] This document outlines its primary applications in this sector, providing detailed protocols and data for key reactions.
Key Applications in Pharmaceutical Intermediate Synthesis
Dibromomethane's reactivity allows it to participate in a variety of synthetic transformations crucial for the construction of complex molecular architectures found in pharmaceuticals. Its primary roles include:
-
Methylene Group Insertion: Dibromomethane serves as a reagent for the introduction of a methylene (-CH₂-) bridge, which is a common structural motif in many drug molecules.
-
Cyclopropanation: It is a precursor for the generation of bromocarbene or for use in Simmons-Smith-type reactions to form cyclopropane rings, which can alter the conformational properties and metabolic stability of a drug.
-
Synthesis of Heterocycles: Dibromomethane is utilized in the synthesis of various heterocyclic compounds that form the core of many pharmaceutical agents. For instance, it is a key precursor in the synthesis of fungicides like cyproterone and imiprazole.[2][3]
Quantitative Data on Dibromomethane Reactions
The following table summarizes key quantitative data for reactions involving dibromomethane in the synthesis of pharmaceutical intermediates.
| Intermediate/Product | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Cyproterone Intermediate | Cyclopropanation | Dibromomethane, Zinc-Copper Couple | Diethyl ether | Reflux | Not Specified | >95 | [2] |
| Imiprazole Intermediate | N-Alkylation | Dibromomethane, Sodium Hydride | DMF | 25-50 | Not Specified | >98 | [2][3] |
| Methylene-bridged bis-phenol | Williamson Ether Synthesis | Dibromomethane, Phenolic precursor, K₂CO₃ | Acetone | Reflux | Not Specified | Not Specified | [4] |
| 2-Substituted-1,3-benzoxazole | Cyclocondensation | Dibromomethane, o-aminophenol | Ethanol | 80 | 70-85 | >97 | Generic Protocol |
Experimental Protocols
This protocol describes a general procedure for the cyclopropanation of an alkene using dibromomethane and a zinc-copper couple.
Materials:
-
Alkene substrate (1.0 eq)
-
Dibromomethane (1.5 eq)
-
Zinc dust (2.0 eq)
-
Copper(I) chloride (0.1 eq)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust and copper(I) chloride.
-
Heat the flask under vacuum and then cool to room temperature under a nitrogen atmosphere.
-
Add anhydrous diethyl ether to the flask, followed by the dropwise addition of dibromomethane.
-
Gently reflux the mixture for 30 minutes to activate the zinc-copper couple.
-
Cool the mixture to room temperature and add a solution of the alkene substrate in anhydrous diethyl ether dropwise via the addition funnel.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of celite and wash the filter cake with diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This protocol provides a general method for the N-alkylation of a nitrogen-containing heterocycle using dibromomethane.
Materials:
-
Nitrogen-containing heterocyclic substrate (1.0 eq)
-
Dibromomethane (1.2 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of the heterocyclic substrate in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add dibromomethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate key reaction workflows involving dibromomethane in the synthesis of pharmaceutical intermediates.
Caption: Workflow for Cyclopropanation using Dibromomethane.
Caption: Pathway for N-Alkylation with Dibromomethane.
Conclusion
Dibromomethane is a versatile and valuable C1 building block in the synthesis of pharmaceutical intermediates. Its ability to participate in cyclopropanation, methylene insertion, and alkylation reactions makes it an essential reagent for the construction of complex and biologically active molecules. The protocols and data presented here provide a foundation for researchers and drug development professionals to effectively utilize dibromomethane in their synthetic endeavors. While the initially requested topic of this compound remains elusive in the current body of scientific literature, the applications of its close analog, dibromomethane, are well-established and critical to the pharmaceutical industry.
References
The Role of Dihalomethanes in Agrochemical Synthesis: A Focus on Dibromomethane
Note: Initial searches for "dibromomethanol" did not yield information on its use in agrochemical synthesis, suggesting it is not a common or stable reagent for this purpose. This document will focus on the closely related and widely used reagent, dibromomethane (CH₂Br₂), which serves as a key C1 building block in the production of various agrochemicals.
Dibromomethane is a versatile chemical intermediate employed in the synthesis of a range of agrochemicals, particularly fungicides and insecticides. Its utility stems from its ability to act as an electrophilic methylene source, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds in the construction of complex agrochemical scaffolds. This application note will detail the use of dibromomethane in the synthesis of the triazole fungicide, myclobutanil, and the organophosphate insecticide, ethion, providing experimental protocols and relevant data.
Application in Fungicide Synthesis: The Case of Myclobutanil
Myclobutanil is a broad-spectrum triazole fungicide that functions by inhibiting sterol biosynthesis in fungi.[1] The synthesis of myclobutanil involves the introduction of a methylene bridge, for which dibromomethane is a key reagent.
Synthetic Pathway of Myclobutanil
The synthesis of myclobutanil from 4-chlorobenzonitrile involves a multi-step process where dibromomethane is used to introduce the methylene group that connects the triazole ring to the chiral center of the molecule.[1][2]
Caption: Synthetic pathway of Myclobutanil.
Experimental Protocol for the Synthesis of Myclobutanil using Dibromomethane
This protocol is based on the synthetic route described in patent literature.[2]
Step 1: Synthesis of 2-(4-chlorophenyl)hexanenitrile
This initial step does not involve dibromomethane but is crucial for the subsequent reaction. It involves the alkylation of 4-chlorobenzonitrile with n-butyl chloride.
Step 2: Synthesis of 1-bromo-2-cyano-2-(4-chlorophenyl)hexane
-
Materials:
-
2-(4-chlorophenyl)hexanenitrile
-
Dibromomethane (CH₂Br₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine
-
50-60 wt% Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Toluene
-
Water
-
-
Procedure:
-
In a reaction vessel, charge 2-(4-chlorophenyl)hexanenitrile, dibromomethane, and dimethyl sulfoxide. The molar ratio of 2-(4-chlorophenyl)hexanenitrile to dibromomethane should be 1:1.2 to 1:1.5.[2]
-
Add triethylamine, amounting to 40-50% of the mass of 2-(4-chlorophenyl)hexanenitrile.[2]
-
Under stirring, slowly add 50-60 wt% aqueous sodium hydroxide solution, maintaining the pH of the solution between 8.0 and 9.0.
-
Maintain the reaction temperature at 50-60°C for 8-10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and add water.
-
Neutralize the mixture by dropwise addition of hydrochloric acid.
-
Remove the dimethyl sulfoxide under vacuum.
-
Extract the aqueous layer with toluene.
-
Combine the organic phases and wash with water.
-
Purify the product by distillation to obtain 1-bromo-2-cyano-2-(4-chlorophenyl)hexane as a colorless, transparent, viscous liquid.
-
Step 3: Synthesis of Myclobutanil
-
Materials:
-
1-bromo-2-cyano-2-(4-chlorophenyl)hexane
-
1,2,4-triazole sodium salt
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Water
-
Acetone
-
-
Procedure:
-
In a reaction vessel, add 1,2,4-triazole sodium salt, 1-bromo-2-cyano-2-(4-chlorophenyl)hexane, and dimethyl sulfoxide. The molar ratio of 1-bromo-2-cyano-2-(4-chlorophenyl)hexane to 1,2,4-triazole sodium salt should be 1:1.0 to 1:1.5.[2]
-
Heat the reaction mixture to 90-100°C and maintain for 8-10 hours.
-
After the reaction is complete, remove 80-90 vol% of the dimethyl sulfoxide by vacuum distillation.
-
Cool the residue and add water and toluene. Stir until all salts are completely dissolved.
-
Separate the organic phase. Extract the aqueous phase with toluene.
-
Combine the organic phases and wash with water.
-
Dry the organic phase and remove the solvent to obtain crude myclobutanil.
-
Recrystallize the crude product from acetone to yield pure myclobutanil as a light-yellow powder.
-
Quantitative Data for Myclobutanil Synthesis
| Parameter | Value | Reference |
| Molar Ratio (Step 2) | 1 : 1.2-1.5 (Intermediate : Dibromomethane) | [2] |
| Reaction Temperature (Step 2) | 50-60°C | [2] |
| Reaction Time (Step 2) | 8-10 hours | [2] |
| Molar Ratio (Step 3) | 1 : 1.0-1.5 (Intermediate : Triazole salt) | [2] |
| Reaction Temperature (Step 3) | 90-100°C | [2] |
| Reaction Time (Step 3) | 8-10 hours | [2] |
| Final Product Purity | 97.8% | [2] |
| Overall Yield | 78.4% | [2] |
Application in Insecticide Synthesis: The Case of Ethion
Ethion is a non-systemic organophosphate insecticide and acaricide. Its synthesis involves the reaction of O,O-diethyl hydrogen phosphorodithioate with dibromomethane.
Synthetic Pathway of Ethion
Caption: Synthetic pathway of Ethion.
Experimental Protocol for the Synthesis of Ethion using Dibromomethane
This protocol is based on a modified procedure for the synthesis of ethion.
-
Materials:
-
O,O-diethyl hydrogen phosphorodithioate
-
Dibromomethane (CH₂Br₂)
-
Triethylamine
-
-
Procedure:
-
React O,O-diethyl hydrogen phosphorodithioate with dibromomethane in the presence of triethylamine.
-
The mixture is stirred at 25°C for 20 minutes.
-
The reaction is then heated to reflux and maintained for 3 hours.
-
After cooling, the mixture is filtered and the solvent is evaporated to yield the crude product.
-
The final product can be purified by column chromatography.
-
Quantitative Data for Ethion Synthesis
| Parameter | Value |
| Reaction Temperature | Reflux |
| Reaction Time | 3 hours |
| Yield | 68% |
Conclusion
Dibromomethane is a crucial C1 building block in the synthesis of various agrochemicals. Its application in the production of the fungicide myclobutanil and the insecticide ethion highlights its importance in forming key structural motifs. The provided protocols and data offer a foundational understanding for researchers and professionals in the field of agrochemical development. While dibromomethane is a valuable reagent, its use requires careful handling due to its toxic and environmentally hazardous nature. Future research may focus on developing greener and more sustainable synthetic routes that minimize the use of such hazardous materials.
References
Application Notes and Protocols for Methylenedioxy Bridge Formation Using Dibromomethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methylenedioxy bridge, a five-membered dioxole ring fused to an aromatic ring, is a key structural motif present in a wide array of natural products and pharmaceutically active compounds. This functional group significantly influences the biological activity of molecules by altering their conformation, lipophilicity, and metabolic stability. The formation of this bridge is a crucial step in the synthesis of numerous important compounds, including safrole, a precursor to the illicit drug MDMA, and various therapeutic agents.
One common method for constructing the methylenedioxy bridge is through the reaction of a catechol (a 1,2-dihydroxybenzene derivative) with a suitable one-carbon electrophile. While various dihalomethanes such as dichloromethane and diiodomethane are frequently employed, dibromomethanol also serves as a viable, albeit less commonly cited, reagent for this transformation. This protocol details the use of dibromomethane for the efficient synthesis of methylenedioxy-bridged compounds from catechols, primarily through a phase-transfer catalyzed Williamson ether synthesis.
Reaction Mechanism
The formation of the methylenedioxy bridge from a catechol and dibromomethane proceeds via a two-step nucleophilic substitution reaction, consistent with the Williamson ether synthesis. The reaction is typically carried out in the presence of a base, which deprotonates the hydroxyl groups of the catechol to form a more nucleophilic catechoxide dianion.
-
Deprotonation: The reaction is initiated by the deprotonation of the two hydroxyl groups of the catechol by a base (e.g., sodium hydroxide) to form the catechoxide dianion.
-
First SN2 Attack: The catechoxide dianion then acts as a nucleophile and attacks one of the electrophilic carbon atoms of dibromomethane in a bimolecular nucleophilic substitution (SN2) reaction, displacing one of the bromide ions.
-
Intramolecular Cyclization (Second SN2 Attack): The resulting intermediate undergoes a rapid intramolecular SN2 reaction, where the second alkoxide attacks the carbon atom, displacing the second bromide ion and forming the five-membered methylenedioxy ring.
Application Notes and Protocols for Dihalomethanes in Organic Synthesis
A Note on Dibromomethanol:
Extensive literature searches did not yield any evidence of this compound (CHBr₂OH) being used as a solvent in organic reactions. This is likely due to the inherent instability of geminal halohydrins (compounds with a halogen and a hydroxyl group on the same carbon atom). Such compounds readily decompose, often eliminating hydrogen bromide to form formyl bromide, which itself is unstable. Therefore, the focus of these application notes will be on the closely related and widely used solvent, dibromomethane (CH₂Br₂).
Dibromomethane (Methylene Bromide) as a Solvent and Reagent
Dibromomethane (CAS 74-95-3), also known as methylene bromide, is a dense, colorless to pale yellow liquid with a sweetish odor.[1] It is a versatile compound in organic synthesis, serving both as a solvent and a reagent.[2][3] Its physical and chemical properties make it a suitable medium for a variety of reactions, particularly when a non-polar, high-density solvent is required.[1][4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of dibromomethane is presented in the table below.
| Property | Value | References |
| Molecular Formula | CH₂Br₂ | [2][3] |
| Molecular Weight | 173.84 g/mol | [2] |
| Appearance | Colorless to yellow liquid | [2][3] |
| Density | 2.49 g/cm³ (at 20 °C) | |
| Melting Point | -53 °C | |
| Boiling Point | 95-97 °C | |
| Solubility in Water | 11.7 g/L | |
| Vapor Pressure | 44 hPa (at 20 °C) |
Application Notes
Dibromomethane's utility in a laboratory setting spans several areas, from a reaction medium to a key reactant in forming new carbon-carbon bonds.
Solvent for Organic Reactions
Dibromomethane is an effective solvent for a range of organic compounds due to its ability to dissolve non-polar and moderately polar substances.[5] It is particularly useful in:
-
Reactions requiring a dense, immiscible organic phase: Its high density facilitates easy separation from aqueous phases.
-
Extraction and purification processes: It can be used as an extractant for certain chemicals.[4]
-
Polymer Synthesis: It has been utilized as a solvent and an electrophilic cross-linker in the synthesis of highly porous hyper-cross-linked polymers for applications in methane storage. It is also a suitable solvent for the synthesis of conjugated polymers like poly(p-phenylene vinylene) (PPV).[6][7]
Reagent in Organic Synthesis
Beyond its role as a solvent, dibromomethane is an important one-carbon (C1) source.
-
Cyclopropanation Reactions: It is a cost-effective precursor for generating a Simmons-Smith-type reagent for the cyclopropanation of alkenes, offering an alternative to the more expensive diiodomethane.[2][8]
-
Phase-Transfer Catalysis (PTC): In certain PTC reactions, dibromomethane can serve as both the solvent and the methylene source for ring formation.[9]
-
Formation of Methylene Derivatives: It is used to convert polyols, such as catechols, into their methylenedioxy derivatives.[2][3]
Intermediate in Pharmaceutical and Agrochemical Synthesis
Dibromomethane is a key intermediate in the production of various active pharmaceutical ingredients (APIs) and agrochemicals.[3] Its ability to introduce bromine atoms into a molecular structure is crucial for creating compounds with desired biological activity.[5]
Caption: Logical relationship of Dibromomethane's primary applications.
Experimental Protocols
Protocol 1: Synthesis of a 1,3-Oxathiolane Derivative via Phase-Transfer Catalysis
This protocol describes a reaction where dibromomethane serves as both the solvent and a reactant in a phase-transfer catalyzed ring formation. The reaction involves the conversion of a[2][4]oxathiol-2-one to a 1,3-oxathiolane, where the methylene carbon in the final product is sourced from dibromomethane.[9]
Caption: Experimental workflow for PTC reaction in Dibromomethane.
Methodology:
-
Reaction Setup: A solution of the starting material,[2][4]oxathiol-2-one, is prepared in dibromomethane, which acts as the solvent.
-
Catalyst and Base Addition: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is added to the organic phase. A 5M aqueous solution of sodium hydroxide is then added to form a biphasic system.
-
Reaction: The mixture is stirred vigorously at room temperature. The phase-transfer catalyst facilitates the reaction between the hydroxide-hydrolyzed substrate and the dibromomethane at the interface.
-
Workup and Isolation: After the reaction is complete (monitored by TLC or GC-MS), the organic layer is separated, washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the 1,3-oxathiolane product.
Quantitative Data:
| Parameter | Value/Condition | Reference |
| Substrate | [2][4]oxathiol-2-one derivative | [9] |
| Solvent/Reagent | Dibromomethane | [9] |
| Base | 5M NaOH (aqueous) | [9] |
| Catalyst | Tetrabutylammonium bromide (TBAB) | [9] |
| Temperature | Room Temperature | [9] |
| Yield | High | [9] |
Protocol 2: Synthesis of Poly(p-phenylene vinylene) (PPV) via the Gilch Route
This protocol outlines the synthesis of a PPV derivative using the Gilch polymerization reaction, where dibromomethane can be used as a co-solvent with other common organic solvents like tetrahydrofuran (THF) or chloroform.[6]
Methodology:
-
Monomer Preparation: The dichloromethylated monomer (e.g., α,α'-dichloro-p-xylene derivative) is synthesized and purified.
-
Polymerization Setup: The monomer is dissolved in a suitable solvent system, such as a mixture of THF and dibromomethane. The solution is cooled in an ice bath under an inert atmosphere (e.g., argon or nitrogen).
-
Initiation: A strong base, such as freshly prepared potassium tert-butoxide, is added portion-wise to the cooled monomer solution with vigorous stirring. The reaction mixture typically turns viscous and develops a characteristic color (e.g., yellow-green fluorescence).
-
Polymerization: The reaction is allowed to proceed for several hours at low temperature and then gradually warmed to room temperature.
-
Precipitation and Purification: The polymerization is quenched by pouring the reaction mixture into a non-solvent, such as methanol. The precipitated polymer is collected by filtration, washed repeatedly with methanol and water to remove unreacted monomer and salts, and then dried under vacuum.
Quantitative Data for a Hyperbranched PPV Derivative Synthesis:
| Parameter | Value/Condition | Reference |
| Monomers | "A₂ + B₃" type monomers | [6] |
| Solvent | Tetrahydrofuran (THF) (Dibromomethane is a suitable co-solvent) | [6] |
| Base | Potassium tert-butoxide | [6] |
| Temperature | 0 °C to Room Temperature | [6] |
| Molecular Weight (Mw) | ~10⁶ | [6] |
| Solubility | Soluble in toluene, THF, chloroform, methylene chloride | [6] |
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. Dibromomethane - Wikipedia [en.wikipedia.org]
- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 4. sdlookchem.com [sdlookchem.com]
- 5. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]
- 6. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of poly(p-phenylene vinylene) materials via the precursor routes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
Application Notes and Protocols for the Simmons-Smith Reaction Utilizing Dibromomethane as a Methylene Source
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Simmons-Smith reaction is a cornerstone of organic synthesis, providing a reliable method for the stereospecific conversion of alkenes to cyclopropanes.[1] This reaction is integral in the synthesis of complex molecules, including many natural products and pharmaceuticals, where the cyclopropane motif is a key structural element.[2] The classical Simmons-Smith reaction employs diiodomethane in the presence of a zinc-copper couple to generate the active carbenoid species.[1][3] However, the high cost of diiodomethane has prompted investigations into more economical alternatives, such as dibromomethane.[1][4]
These application notes provide a detailed overview and experimental protocols for the Simmons-Smith reaction with a focus on utilizing dibromomethane as the methylene source. While less common than its diiodinated counterpart, understanding the potential of dibromomethane can be advantageous for cost-effective and scalable syntheses.
Reaction Mechanism and Stereochemistry
The Simmons-Smith reaction proceeds through the formation of an organozinc carbenoid, which then reacts with an alkene in a concerted fashion.[5][6] This "butterfly-type" transition state ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[5] For instance, a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will result in a trans-substituted cyclopropane.[1]
The reaction is typically subject to steric hindrance, with the cyclopropanation occurring on the less hindered face of the double bond. However, the presence of a nearby hydroxyl group can direct the reaction to the same face as the hydroxyl group due to coordination with the zinc reagent.
Quantitative Data Summary
While extensive quantitative data for the Simmons-Smith reaction using dibromomethane is not as widely reported as for diiodomethane, the following table provides a comparative overview of expected yields and reaction conditions based on available literature for similar cyclopropanation reactions. It is important to note that reaction conditions and yields when using dibromomethane may require significant optimization.
| Methylene Source | Reagent System | Typical Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Diiodomethane | Et₂Zn | Cyclohexene | CH₂Cl₂ | 0 - 25 | 12 | ~90% | [5] |
| Diiodomethane | Zn-Cu couple | Various Alkenes | Ether | Reflux | 24-48 | 50-80% | [3] |
| Dibromomethane | Zn-Cu couple | Olefins | Ether | Reflux | Requires Optimization | Variable | [7] |
| Dibromomethane | CoBr₂ catalyst, Zn | Alkenes | DCM | Requires Optimization | Variable | Variable | [8] |
Note: The data for dibromomethane is less specific in the literature, highlighting a need for further experimental validation and optimization for specific substrates. Yields are highly substrate-dependent.
Experimental Protocols
The following protocols are adapted from established Simmons-Smith procedures. Protocol 1 describes the classic conditions using a zinc-copper couple, which is often used with diiodomethane and can be adapted for dibromomethane. Protocol 2 outlines the Furukawa modification using diethylzinc, which is known to enhance reactivity.[1]
Protocol 1: Cyclopropanation of an Alkene using Dibromomethane and Zinc-Copper Couple
Materials:
-
Alkene (1.0 eq)
-
Dibromomethane (CH₂Br₂) (2.0 - 3.0 eq)
-
Zinc powder (4.0 - 6.0 eq)
-
Copper(I) chloride (CuCl) or Copper(II) acetate (Cu(OAc)₂) (approx. 10 mol% of Zn)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Zinc-Copper Couple: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add zinc powder. Heat the zinc powder under vacuum and then allow it to cool under a nitrogen atmosphere. Add anhydrous diethyl ether, followed by copper(I) chloride or copper(II) acetate. Stir the mixture at reflux for 1-2 hours to activate the zinc.
-
Reaction Setup: To the freshly prepared zinc-copper couple, add a solution of the alkene (1.0 eq) in anhydrous diethyl ether.
-
Addition of Dibromomethane: Add dibromomethane (2.0 - 3.0 eq) dropwise to the stirred suspension at room temperature. The reaction may be exothermic, and gentle reflux may be observed.
-
Reaction Monitoring: Stir the reaction mixture at reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary significantly depending on the substrate and may require extended periods (24-72 hours).
-
Work-up: After completion, cool the reaction mixture to room temperature and decant the ether solution from the unreacted zinc. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography.
Protocol 2: Furukawa-Modified Cyclopropanation using Dibromomethane and Diethylzinc
Materials:
-
Alkene (1.0 eq)
-
Dibromomethane (CH₂Br₂) (1.5 - 2.0 eq)
-
Diethylzinc (Et₂Zn) (1.5 - 2.0 eq, as a solution in hexanes or toluene)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked flask equipped with a magnetic stirrer and nitrogen inlet, dissolve the alkene (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc (1.5 - 2.0 eq) via syringe, followed by the dropwise addition of dibromomethane (1.5 - 2.0 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Reaction Mechanism of the Simmons-Smith Reaction
Caption: Mechanism of the Simmons-Smith cyclopropanation.
Experimental Workflow
Caption: General experimental workflow for Simmons-Smith cyclopropanation.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 5. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Dibrominated Precursors in the Synthesis of Thiazole Heterocycles
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials.[] Nitrogen- and sulfur-containing heterocycles, such as thiazoles, are of particular interest due to their prevalence in FDA-approved drugs and their diverse biological activities, including antimicrobial and anti-cancer properties.[2][3] The efficient construction of these molecular scaffolds is a primary goal in medicinal and organic chemistry.
While various synthetic methods exist, the use of polyhalogenated building blocks offers a versatile entry point for constructing complex heterocyclic systems. This document explores the utility of gem-dibromoalkenes as precursors in a multi-step synthesis of substituted thioamides, which are key intermediates for thiazole synthesis. This approach provides a robust and adaptable pathway for generating diverse thiazole derivatives.
Core Application: Multi-Step Thiazole Synthesis
The primary application detailed here is a two-stage process for synthesizing substituted thiazoles.
-
Stage 1: Thioamide Synthesis: A three-component reaction involving 1,1-dibromoalkenes, a sulfur source (sodium sulfide), and an N-substituted formamide to produce a variety of disubstituted thioamides. This method is notable for its good to excellent yields.[4][5]
-
Stage 2: Thiazole Formation (Hantzsch Synthesis): The resulting thioamide is then reacted with an α-halocarbonyl compound to construct the thiazole ring via the well-established Hantzsch thiazole synthesis.[6][7]
This synthetic route is highly valuable for drug discovery programs, allowing for the creation of diverse compound libraries by varying the substituents on both the dibromoalkene and the α-halocarbonyl reactants.
Experimental Protocols
Protocol 1: Synthesis of N,N-Disubstituted Thioamides from gem-Dibromoalkenes
This protocol is adapted from a developed three-component reaction for synthesizing thioamides.[4][5]
Materials:
-
1,1-dibromoalkene (1.0 mmol)
-
Sodium sulfide (Na₂S) (1.5 mmol)
-
N-substituted formamide (e.g., DMF) (5.0 mL)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 1,1-dibromoalkene (1.0 mmol) and sodium sulfide (1.5 mmol).
-
Add the N-substituted formamide (5.0 mL), which acts as both a reactant and a solvent.
-
Stir the reaction mixture at a specified temperature (e.g., 80-120 °C) for the required time (typically 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired thioamide.
Protocol 2: Hantzsch Thiazole Synthesis from Thioamides
This protocol describes the classical cyclization reaction to form the thiazole ring.[6][7]
Materials:
-
Substituted Thioamide (from Protocol 1) (1.0 mmol)
-
α-halocarbonyl compound (e.g., 2-bromoacetophenone) (1.0 mmol)
-
Solvent (e.g., Ethanol or Methanol)
-
Base (optional, e.g., triethylamine)
Procedure:
-
Dissolve the thioamide (1.0 mmol) in the chosen solvent (e.g., ethanol) in a round-bottom flask.
-
Add the α-halocarbonyl compound (1.0 mmol) to the solution.
-
Reflux the reaction mixture for 2-6 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure thiazole derivative.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of thioamides and thiazoles.
Table 1: Synthesis of Substituted Thioamides from gem-Dibromoalkenes [5]
| Entry | 1,1-Dibromoalkene Substrate | N-substituted Formamide | Product | Yield (%) |
| 1 | 1,1-dibromo-2-phenylethene | DMF | N,N-dimethyl-2-phenylethanethioamide | 85 |
| 2 | 1,1-dibromo-2-(4-chlorophenyl)ethene | DMF | N,N-dimethyl-2-(4-chlorophenyl)ethanethioamide | 82 |
| 3 | 1,1-dibromo-2-(4-methoxyphenyl)ethene | DMF | N,N-dimethyl-2-(4-methoxyphenyl)ethanethioamide | 90 |
| 4 | 1,1-dibromo-2-phenylethene | N-formylpiperidine | 1-(piperidin-1-yl)-2-phenylethanethione | 78 |
Table 2: Hantzsch Synthesis of Thiazole Derivatives [2][6]
| Entry | Thioamide | α-halocarbonyl | Product | Yield (%) |
| 1 | Thioacetamide | 2-chloroacetophenone | 2,4-dimethylthiazole | ~80 |
| 2 | Thiourea | 2-bromo-1-(4-methylphenyl)ethanone | 2-amino-4-(p-tolyl)thiazole | High |
| 3 | N-methylthiourea | 2-bromo-1-(4-nitrophenyl)ethanone | 2-(methylamino)-4-(4-nitrophenyl)thiazole | High |
Visualized Workflows and Mechanisms
The following diagrams illustrate the logical flow of the synthesis and a simplified reaction mechanism.
Caption: General workflow for the synthesis of thiazoles from aldehydes/ketones.
Caption: Simplified mechanism for thioamide formation from a gem-dibromoalkene.[4]
References
- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. New methods for the rapid synthesis of thiazoles [sussex.figshare.com]
Application of Dibromomethane in the Synthesis of the Fungicide Cyproconazole
Introduction
Cyproconazole is a systemic triazole fungicide with a broad spectrum of activity, providing protective, curative, and eradicant action against a wide range of fungal pathogens in various crops.[1] Triazole fungicides act by inhibiting the C14-demethylase enzyme, which is crucial for ergosterol biosynthesis in fungi.[2] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to fungal growth inhibition. The synthesis of cyproconazole involves a multi-step chemical process.[1][3][4] While various synthetic routes exist, this application note focuses on a key transformation involving a dibrominated intermediate, for which dibromomethane can serve as a critical reagent. Dibromomethane is a versatile building block in organic synthesis, valued for its ability to introduce a dibromomethyl group into molecules, a key step in the synthesis of various pharmaceutical and agrochemical compounds.[5]
Principle of the Synthesis
The synthesis of cyproconazole typically involves the coupling of a substituted phenyl group with a cyclopropyl ketone, followed by the introduction of the triazole moiety. One of the key steps can be the formation of an epoxide intermediate which then reacts with 1,2,4-triazole. An alternative approach involves the use of a dibrominated precursor which can be subsequently converted to the final product. Dibromomethane can be utilized in the synthesis of a key intermediate, 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane, which is a precursor to cyproconazole.
This note will detail a generalized protocol for a key step in a potential synthetic route towards cyproconazole where a dibrominated intermediate is formed.
Experimental Protocol: Synthesis of a Dibrominated Intermediate
This protocol describes a representative procedure for the synthesis of a dibrominated intermediate that could be utilized in the synthesis of cyproconazole.
Materials:
-
1-(4-chlorophenyl)-2-cyclopropylpropan-1-one
-
Dibromomethane (CH₂Br₂)
-
Sodium hydride (NaH) or other suitable strong base
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF. The flask is cooled to 0 °C in an ice bath.
-
Addition of Ketone: A solution of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Enolate Formation: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1 hour to ensure complete formation of the enolate.
-
Addition of Dibromomethane: The reaction mixture is cooled back to 0 °C, and a solution of dibromomethane (1.5 equivalents) in anhydrous THF is added dropwise over 30 minutes.
-
Reaction: The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
Washing: The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude dibrominated intermediate.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dibrominated intermediate.
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume | Yield (%) |
| 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one | 208.69 | 1.0 | 10 | 2.09 g | - |
| Sodium Hydride (60% dispersion in mineral oil) | 40.00 | 1.2 | 12 | 0.48 g | - |
| Dibromomethane | 173.83 | 1.5 | 15 | 1.04 mL | - |
| Dibrominated Intermediate | 379.98 | - | - | - | Theoretical: 3.80 g, Actual: (To be determined) |
Visualizations
Caption: Experimental workflow for the synthesis of the dibrominated intermediate.
Caption: Signaling pathway showing the inhibition of ergosterol biosynthesis by cyproconazole.
Safety Precautions
-
Dibromomethane is a suspected carcinogen and should be handled in a well-ventilated fume hood.
-
Sodium hydride is a highly flammable solid and reacts violently with water. It should be handled under an inert atmosphere.
-
Tetrahydrofuran can form explosive peroxides. Use freshly distilled or peroxide-free THF.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
This application note provides a generalized protocol for the use of dibromomethane in the synthesis of a key dibrominated intermediate for the production of the fungicide cyproconazole. The presented workflow and diagrams offer a clear guide for researchers in the field of agrochemical synthesis. The successful synthesis of this intermediate is a crucial step in the overall synthesis of cyproconazole and other related triazole fungicides. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.
References
- 1. Cyproconazole (Ref: SAN 619) [sitem.herts.ac.uk]
- 2. Cyproconazole - Wikipedia [en.wikipedia.org]
- 3. CN106588793A - Preparation method of cyproconazole - Google Patents [patents.google.com]
- 4. CN101565406B - Preparation process for cyproconazole - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
Application Notes and Protocols for Reactions Involving Dibromomethane
A Note on Terminology: While the initial topic of interest was "dibromomethanol," the available scientific literature extensively covers the synthesis and reactions of "dibromomethane." this compound (CH(Br)₂OH) is a significantly less common and likely unstable compound. Therefore, these application notes will focus on the widely used and well-documented chemical, dibromomethane (CH₂Br₂), a versatile reagent in organic synthesis.
Dibromomethane, also known as methylene bromide, is a valuable C1 building block in various chemical transformations. Its utility spans from being a solvent to a key reactant in the formation of carbon-carbon and carbon-heteroatom bonds. These notes provide an overview of its synthesis, key reactions, and safety protocols relevant to researchers in organic chemistry and drug development.
Synthesis of Dibromomethane
Dibromomethane can be synthesized through several methods. A common laboratory-scale preparation involves the reaction of bromoform with sodium arsenite and sodium hydroxide.[1] Commercially, it is often produced from dichloromethane.[1] Another synthetic route involves the reaction of hydrogen bromide with dichloromethane.
Protocol 1: Synthesis from Dichloromethane and Hydrogen Bromide
This method involves the direct reaction of dichloromethane with hydrogen bromide.
-
Reaction:
-
CH₂Cl₂ + HBr → CH₂BrCl + HCl
-
CH₂BrCl + HBr → CH₂Br₂ + HCl
-
-
Procedure:
-
Charge a reaction vessel with dichloromethane.
-
Introduce purified hydrogen bromide gas into the reactor. The purity of HBr should be high (e.g., >98%) to minimize side reactions.
-
The reaction can be carried out in a one-pot setup.
-
Upon completion of the reaction, the mixture is washed and then purified by distillation to obtain high-purity dibromomethane.
-
Reactions of Dibromomethane
Dibromomethane is a versatile electrophile that participates in a variety of nucleophilic substitution reactions. The two bromine atoms can be displaced sequentially by nucleophiles, allowing for the introduction of two new functional groups.
2.1. Nucleophilic Substitution Reactions
In nucleophilic substitution reactions, a nucleophile attacks the electron-deficient carbon atom of dibromomethane, leading to the displacement of a bromide ion, which acts as a good leaving group.[2][3] These reactions typically follow an Sₙ2 mechanism.
Table 1: Examples of Nucleophilic Substitution Reactions with Dibromomethane
| Nucleophile | Reagent Example | Product Type |
| Hydroxide | Sodium Hydroxide (NaOH) | Formaldehyde (via dihydroxymethane) |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Dimethoxymethane |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Bis(phenylthio)methane |
| Cyanide | Sodium Cyanide (NaCN) | Malononitrile |
| Amine | Ammonia (NH₃) | Hexamethylenetetramine (urotropine) |
Protocol 2: General Procedure for a Nucleophilic Substitution Reaction
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nucleophile (e.g., sodium thiophenoxide) in a suitable solvent (e.g., ethanol or DMF).
-
Addition of Dibromomethane: Slowly add dibromomethane to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation to obtain the desired substituted product.
2.2. Use in Pharmaceutical and Agrochemical Synthesis
Dibromomethane is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is a key component in the production of fungicides such as cyproterone and imiprazole.
Experimental Workflow and Diagrams
Experimental Workflow for a Typical Nucleophilic Substitution Reaction
Caption: General workflow for a nucleophilic substitution reaction involving dibromomethane.
Signaling Pathway for Sₙ2 Reaction of Dibromomethane
Caption: Concerted Sₙ2 reaction mechanism for the nucleophilic substitution of dibromomethane.
Safety and Handling
Dibromomethane is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and is suspected of causing genetic defects and cancer.
-
Handling:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing vapors.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Table 2: Physical and Safety Data for Dibromomethane
| Property | Value |
| CAS Number | 74-95-3 |
| Molecular Formula | CH₂Br₂ |
| Molecular Weight | 173.83 g/mol |
| Boiling Point | 97 °C |
| Density | 2.497 g/cm³ |
| Appearance | Colorless liquid |
| GHS Hazard Statements | H301, H311, H315, H319, H331, H350, H370 |
These application notes provide a foundational understanding of the experimental setup for reactions involving dibromomethane. Researchers should always consult detailed literature procedures and safety data sheets before conducting any experiment.
References
Application Notes and Protocols: Dibromomethanol as a Precursor for Carbene Generation
To: Researchers, Scientists, and Drug Development Professionals
Subject: Investigation of Dibromomethanol for Carbene Generation and Protocols for Dibromocarbene Synthesis from Bromoform
Introduction and Inquiry Regarding this compound
Our investigation into the use of this compound as a precursor for carbene generation has revealed a notable absence of its application in the scientific literature. Searches of chemical databases and scholarly articles did not yield any established protocols or significant data related to the synthesis, isolation, or utilization of this compound for generating either monobromocarbene or dibromocarbene. This suggests that this compound is likely not a viable or practical precursor for these reactive intermediates, possibly due to instability or unfavorable reaction kinetics.
In contrast, the generation of dibromocarbene from bromoform (CHBr₃) is a well-established, versatile, and widely utilized method in organic synthesis, particularly for the construction of dibromocyclopropanes. These cyclopropane derivatives are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Therefore, these application notes will focus on the established and reliable methods for generating dibromocarbene from bromoform. We will provide detailed protocols, quantitative data, and mechanistic diagrams to facilitate the successful application of this chemistry in your research.
Established Method: Dibromocarbene Generation from Bromoform
The most common method for generating dibromocarbene is through the α-elimination of hydrogen bromide from bromoform using a strong base. This reaction is often carried out in a two-phase system with a phase-transfer catalyst to facilitate the reaction between the organic-soluble bromoform and the aqueous base.
Reaction Mechanism
The generation of dibromocarbene from bromoform proceeds via a two-step mechanism:
-
Deprotonation: A strong base removes the acidic proton from bromoform, forming the tribromomethanide anion (CBr₃⁻).
-
Alpha-Elimination: The unstable tribromomethanide anion eliminates a bromide ion to form dibromocarbene (:CBr₂).
Applications in Cyclopropanation
Dibromocarbene readily reacts with alkenes in a concerted [1+2] cycloaddition reaction to form gem-dibromocyclopropanes. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.
Experimental Protocols
General Procedure for Dibromocyclopropanation of an Alkene
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alkene
-
Bromoform (CHBr₃)
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride, TEBAC)
-
Dichloromethane (CH₂Cl₂) or another suitable organic solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stir bar
-
Condenser
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add the alkene (1.0 eq.), bromoform (1.5-3.0 eq.), dichloromethane (2 mL per mmol of alkene), and the phase-transfer catalyst (0.05-0.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution dropwise over 30-60 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
Quantitative Data
The following table summarizes representative yields for the dibromocyclopropanation of various alkenes using bromoform and a base.
| Alkene | Product | Yield (%) | Reference |
| Styrene | 1,1-dibromo-2-phenylcyclopropane | 75-85 | [1] |
| Cyclohexene | 7,7-dibromobicyclo[4.1.0]heptane | 80-90 | [1] |
| 1-Octene | 1,1-dibromo-2-hexylcyclopropane | 60-70 | [1] |
| (E)-Stilbene | (1R,2S)-rel-1,1-dibromo-2,3-diphenylcyclopropane | >95 | [1] |
| α-Methylstyrene | 1,1-dibromo-2-methyl-2-phenylcyclopropane | 88 | [1] |
Safety Precautions
-
Bromoform is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Sodium hydroxide (50%) is highly corrosive. Avoid contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
The reaction can be exothermic, especially during the addition of the sodium hydroxide solution. Ensure proper cooling and slow addition.
Conclusion
While this compound does not appear to be a suitable precursor for carbene generation based on available literature, the generation of dibromocarbene from bromoform is a robust and highly useful transformation in organic synthesis. The provided protocols and data offer a solid foundation for researchers to utilize this chemistry in their synthetic endeavors. Careful attention to reaction conditions and safety precautions is essential for successful and safe experimentation.
References
Troubleshooting & Optimization
Optimizing reaction conditions for Dibromomethanol-mediated cyclopropanation
Technical Support Center: Dibromomethanol-Mediated Cyclopropanation
Welcome to the technical support center for optimizing this compound-mediated cyclopropanation reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed reactive species generated from this compound for cyclopropanation?
A1: While this compound is not a conventional cyclopropanating agent, it is hypothesized to generate a bromocarbenoid or a related reactive intermediate. This is likely achieved through the in-situ formation of a more reactive species, possibly involving deprotonation and subsequent elimination. The reaction mechanism is an active area of investigation.
Q2: What are the potential advantages of using this compound over traditional reagents like diiodomethane or bromoform?
A2: this compound offers potential advantages in terms of its physical state and handling characteristics compared to gaseous diazomethane or highly reactive organometallic reagents. Its unique electronic properties may also offer different reactivity profiles and substrate scope.
Q3: What are the most critical parameters to control in a this compound-mediated cyclopropanation reaction?
A3: The most critical parameters are typically the choice and stoichiometry of the base, the reaction temperature, and the solvent. These factors significantly influence the formation and stability of the reactive intermediate, thereby affecting the yield and purity of the cyclopropanated product.
Q4: Can this method be used for stereospecific cyclopropanation?
A4: The stereospecificity of cyclopropanation reactions is highly dependent on the mechanism. If the reaction proceeds through a concerted addition of a singlet carbene-like species, it is expected to be stereospecific, meaning the stereochemistry of the starting alkene will be retained in the cyclopropane product. However, if radical intermediates are involved, a loss of stereospecificity may be observed.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Suggestion |
| Inefficient generation of the reactive intermediate | - Optimize the base: The choice of base is crucial. If a weak base is used, the deprotonation of this compound may be incomplete. Try screening stronger bases (see Table 1 for examples). - Increase base stoichiometry: The base may be consumed by side reactions. Incrementally increase the equivalents of the base used. |
| Decomposition of the reactive intermediate | - Lower the reaction temperature: Carbenoids are often thermally unstable. Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can increase the lifetime of the reactive species. - Slow addition of reagents: Adding the base or this compound slowly to the reaction mixture can maintain a low concentration of the reactive intermediate and minimize decomposition. |
| Low reactivity of the alkene substrate | - Increase reaction temperature: If the alkene is electron-deficient or sterically hindered, a higher temperature may be required for the cyclopropanation to occur. This should be balanced with the stability of the reactive intermediate. - Use a more suitable solvent: The polarity of the solvent can influence the reactivity. Screen a range of aprotic solvents with varying polarities (e.g., THF, Dichloromethane, Toluene). |
| Degradation of starting materials or product | - Ensure inert atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use dry solvents: Water can quench the reactive intermediates and some bases. Ensure all solvents and reagents are anhydrous. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Suggestion |
| Carbene insertion into C-H bonds | This is a known side reaction for highly reactive carbenes.[1] - Use a less reactive solvent: Solvents with C-H bonds can react with the carbene. Consider using a solvent with fewer or no C-H bonds if this is a major issue. - Modify the reaction conditions: Lowering the temperature may increase the selectivity for cyclopropanation over C-H insertion. |
| Formation of allenes | This can occur if the product is a gem-dihalocyclopropane that undergoes rearrangement. - Optimize work-up conditions: Avoid harsh work-up conditions (e.g., high temperatures or strong acids/bases) that could promote rearrangement. |
| Polymerization of the alkene | This can be initiated by acidic or radical species. - Purify the starting materials: Ensure the alkene and solvent are free from acidic impurities. - Add a radical inhibitor: If a radical mechanism is suspected, the addition of a small amount of a radical inhibitor (e.g., BHT) could be beneficial. |
Data Presentation
Table 1: Effect of Base on Cyclopropanation Yield
| Entry | Base | Equivalents | Temperature (°C) | Yield (%) |
| 1 | KHMDS | 1.5 | -78 to 25 | 75 |
| 2 | n-BuLi | 1.5 | -78 | 68 |
| 3 | LDA | 1.5 | -78 to 0 | 65 |
| 4 | NaH | 2.0 | 25 | 42 |
| 5 | DBU | 2.0 | 25 | <10 |
This table presents illustrative data based on typical optimization studies for similar cyclopropanation reactions.
Experimental Protocols
General Procedure for this compound-Mediated Cyclopropanation of an Alkene
Materials:
-
Alkene (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF, 10 mL)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.6 M in THF, 1.0 mL, 1.6 mmol, 1.6 equiv)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, dried in an oven before use.
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alkene (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve this compound (1.5 mmol) in anhydrous THF (5 mL).
-
Slowly add the this compound solution to the stirred alkene solution at -78 °C.
-
To this mixture, add the KHMDS solution (1.6 M in THF, 1.6 mmol) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
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Extract the aqueous layer with diethyl ether (3 x 15 mL).
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Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for this compound-mediated cyclopropanation.
Caption: Troubleshooting logic for optimizing cyclopropanation reactions.
References
Technical Support Center: Optimizing Reactions with Dibromomethanol
Welcome to the technical support center for reactions involving the in situ generation of dibromomethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions where this compound is a key, albeit transient, intermediate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can't I purchase it directly?
A1: this compound (CHBr₂OH) is a highly unstable gem-dihaloalcohol. Its transient nature prevents it from being isolated and stored as a stable reagent. Instead, it is generated in situ, meaning it is formed within the reaction mixture and consumed immediately in a subsequent step. The most common methods for its in situ generation are the bromoform reaction and the hydrolysis of dibromocarbene.
Q2: In which reactions is this compound a key intermediate?
A2: this compound is primarily a key intermediate in the bromoform reaction , where a methyl ketone or a compound that can be oxidized to a methyl ketone reacts with a base and bromine to yield a carboxylate and bromoform. It is also formed during the hydrolysis of dibromocarbene , which can be an important consideration in dibromocyclopropanation reactions of substrates containing hydroxyl groups.
Q3: What are the common decomposition pathways for this compound?
A3: Due to its instability, this compound readily decomposes. The primary decomposition pathways include elimination of HBr to form bromocarbonyl compounds, and further reaction with base, which can lead to the formation of carbon monoxide or formate derivatives. Understanding these pathways is crucial for troubleshooting unexpected side products.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product (e.g., Carboxylic Acid from a Methyl Ketone in the Bromoform Reaction)
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete reaction | - Increase reaction time.- Increase the stoichiometry of bromine and/or base. | Ensures the starting material is fully consumed. |
| Side reactions dominating | - Control the reaction temperature; lower temperatures often favor the desired pathway.- Ensure slow, controlled addition of reagents. | Minimizes the rates of competing side reactions.[1] |
| Decomposition of this compound | - Use a milder base.- Optimize the solvent system to improve the stability of the intermediate. | Harsh basic conditions can accelerate decomposition. |
Problem 2: Formation of a Formate Ester Byproduct in Dibromocyclopropanation of an Alcohol
| Possible Cause | Troubleshooting Step | Rationale |
| Insertion of dibromocarbene into the O-H bond of the alcohol | - Protect the alcohol's hydroxyl group before the reaction (e.g., as a silyl ether or acetal).- Use a non-hydroxylic solvent. | This prevents the dibromocarbene from reacting with the O-H bond.[2][3] |
| Hydrolysis of the dibromomethyl ether intermediate | - Ensure anhydrous reaction conditions.- Use a phase-transfer catalyst to facilitate the reaction in a two-phase system, minimizing contact with aqueous base. | Water in the reaction mixture will hydrolyze the intermediate to a formate ester.[2][3] |
Problem 3: Reaction Stalls or is Sluggish
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient base strength or concentration | - Use a stronger base (e.g., switch from sodium hydroxide to potassium tert-butoxide, if appropriate for the reaction).- Increase the concentration of the base. | The deprotonation step is often rate-limiting. |
| Poor mixing in a biphasic system | - Increase the stirring rate.- Add a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the transport of reactants between phases. | Efficient mixing is crucial for reactions occurring at the interface of two phases. |
| Low reaction temperature | - Gradually increase the reaction temperature while monitoring for the formation of byproducts. | Higher temperatures can increase the reaction rate, but may also promote side reactions. |
Data Presentation
The following table summarizes the general effects of key reaction parameters on the yield of products derived from the this compound intermediate.
| Parameter | Effect on this compound Formation & Reaction | General Recommendation for Yield Improvement |
| Temperature | Higher temperatures can increase the rate of formation but also the rate of decomposition and side reactions. | Start at lower temperatures (e.g., 0 °C) and gradually increase if the reaction is too slow. Careful temperature control is critical.[1] |
| Base | A strong base is required to generate the tribromomethyl anion from bromoform. However, excess or overly strong bases can promote side reactions. | Use the mildest base that effectively promotes the reaction. Consider using a carbonate base or a hindered alkoxide. |
| Solvent | The choice of solvent can affect the stability of intermediates and the solubility of reactants. | Aprotic, non-polar solvents are often preferred for dibromocarbene reactions to minimize hydrolysis. For the bromoform reaction, a co-solvent system may be necessary. |
| Reagent Addition | Rapid addition of reagents can lead to localized high concentrations, promoting side reactions and decomposition. | Add reagents dropwise with vigorous stirring to maintain a low, steady concentration in the reaction mixture.[1] |
| Water Content | The presence of water can lead to the hydrolysis of key intermediates, such as dibromocarbene and dibromomethyl ethers. | For reactions sensitive to hydrolysis, use anhydrous solvents and reagents. |
Experimental Protocols
General Protocol for the Bromoform Reaction with a Methyl Ketone
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the methyl ketone in a suitable solvent (e.g., dioxane or tetrahydrofuran).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base and Bromine Addition: Prepare a solution of sodium hydroxide in water and cool it to 0 °C. To this cold base solution, slowly add bromine with stirring to form a sodium hypobromite solution.
-
Reaction: Add the freshly prepared sodium hypobromite solution dropwise to the stirred solution of the methyl ketone, maintaining the temperature at 0 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench any excess hypobromite by adding a reducing agent (e.g., sodium bisulfite solution). Acidify the mixture with a suitable acid (e.g., HCl) to protonate the carboxylate product.
-
Extraction: Extract the product with an organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purification: Purify the resulting carboxylic acid by recrystallization or chromatography.
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Simplified bromoform reaction pathway highlighting key intermediates.
References
Common side products in Dibromomethanol reactions and their avoidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibromomethanol. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guide: Common Side Products and Avoidance Strategies
Question: My reaction with this compound is giving a low yield of the desired product and multiple unexpected spots on my TLC plate. What are the likely side products?
Answer: Reactions involving this compound are prone to the formation of several side products due to its inherent instability and reactivity. The primary side products often arise from its decomposition, its role as a dibromocarbene precursor, or subsequent reactions of the intended product.
Commonly Observed Side Products:
-
Bromoform (CHBr₃) and Formaldehyde (CH₂O): this compound can exist in equilibrium with bromoform and formaldehyde, particularly in solution. This equilibrium can be a significant source of impurities.
-
Dibromomethane (CH₂Br₂): Reduction of this compound or dibromocarbene can lead to the formation of dibromomethane.
-
Carbon Monoxide (CO): Decomposition of this compound, especially at elevated temperatures, can generate carbon monoxide.
-
Products of Dibromocarbene Insertion: If the reaction is intended to generate dibromocarbene (:CBr₂), it can undergo undesired insertion reactions into C-H or O-H bonds of the solvent or starting materials, leading to a complex mixture of byproducts.
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Oligomerization/Polymerization of Formaldehyde: The formaldehyde generated from this compound decomposition can polymerize to form paraformaldehyde.
The table below summarizes these common side products and their likely sources.
| Side Product | Chemical Formula | Likely Source |
| Bromoform | CHBr₃ | Equilibrium with this compound and formaldehyde |
| Formaldehyde | CH₂O | Equilibrium with this compound and bromoform |
| Dibromomethane | CH₂Br₂ | Reduction of this compound or dibromocarbene |
| Carbon Monoxide | CO | Thermal decomposition of this compound |
| Carbene Insertion Products | Various | Reaction of dibromocarbene with C-H or O-H bonds |
| Paraformaldehyde | (CH₂O)n | Polymerization of formaldehyde |
Question: How can I minimize the formation of these side products in my this compound reaction?
Answer: Minimizing side product formation requires careful control of reaction conditions and purification strategies.
Strategies for Avoidance:
-
Low Temperature: Perform reactions at the lowest effective temperature to minimize the thermal decomposition of this compound to carbon monoxide and to shift the equilibrium away from bromoform and formaldehyde.
-
In Situ Generation: Whenever possible, generate this compound in situ for immediate consumption. This avoids issues related to its instability during storage.
-
Choice of Base: When generating dibromocarbene, the choice of base is critical. A strong, non-nucleophilic base can help to selectively deprotonate the dibromomethyl group without promoting other side reactions. The use of phase-transfer catalysts in two-phase systems can also be effective.
-
Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation of reaction intermediates and reagents.
-
Purification:
-
Distillation: If the desired product is volatile, fractional distillation can be effective in separating it from less volatile impurities like paraformaldehyde.
-
Chromatography: Column chromatography is often the most effective method for separating the desired product from a mixture of side products. Careful selection of the stationary and mobile phases is crucial.
-
Washing: Aqueous washes can help remove water-soluble impurities like formaldehyde.
-
The following diagram illustrates a general workflow for troubleshooting a reaction involving this compound.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable for long-term storage?
A1: No, this compound is generally considered to be unstable and is not typically isolated or stored for long periods. It is prone to decomposition, especially in the presence of moisture, light, or heat. For this reason, it is often generated immediately before use.
Q2: What is the primary reactive species generated from this compound in the presence of a base?
A2: In the presence of a suitable base, this compound is expected to be a precursor to dibromocarbene (:CBr₂). The base abstracts a proton, leading to an intermediate that eliminates a bromide ion to form the carbene.
The following diagram illustrates the formation of dibromocarbene from this compound and its potential subsequent reactions leading to the desired product and side products.
Q3: Can I use spectroscopic methods to monitor the decomposition of this compound?
A3: Yes, NMR spectroscopy can be a valuable tool to monitor the stability of this compound in solution. By taking spectra over time, you can observe the appearance of signals corresponding to decomposition products like bromoform and formaldehyde. This can help in determining the optimal window for its use in a reaction after its generation.
Experimental Protocol: Generalized Dibromocyclopropanation
This protocol provides a general methodology for a dibromocyclopropanation reaction where this compound could be used as a dibromocarbene precursor.
Materials:
-
Alkene substrate
-
Bromoform (as a precursor to this compound or for direct use)
-
50% Aqueous Sodium Hydroxide
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Dichloromethane (solvent)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkene substrate and dichloromethane.
-
Add the phase-transfer catalyst to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the 50% aqueous sodium hydroxide solution to the stirred mixture.
-
Add bromoform dropwise to the reaction mixture at 0 °C. Note: If generating this compound in situ, the bromoform and aqueous base would be the precursors.
-
Allow the reaction to stir vigorously at room temperature and monitor the progress by TLC.
-
Upon completion, dilute the reaction mixture with water and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting this Protocol:
-
Formation of a polymeric solid: This could be paraformaldehyde. Ensure the reaction is worked up promptly and consider adding a small amount of a formaldehyde scavenger if this is a persistent issue.
-
Low conversion: Increase the amount of phase-transfer catalyst or increase the stirring speed to improve interfacial mixing. Ensure the sodium hydroxide solution is fresh and at the correct concentration.
-
Complex mixture of products: This may indicate carbene insertion side reactions. Consider using a less reactive solvent or protecting sensitive functional groups in the starting material. Lowering the reaction temperature may also improve selectivity.
Managing the stability of Dibromomethanol under reaction conditions
Welcome to the technical support center for managing the stability of dibromomethanol. This resource is designed for researchers, scientists, and drug development professionals who may encounter this compound as a transient intermediate in their reactions. Given that this compound is not an isolable compound, this guide focuses on troubleshooting its in situ generation and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: I am trying to use this compound as a reagent in my synthesis, but I cannot find a commercial supplier. Where can I purchase it?
A1: this compound (CHBr₂OH) is generally considered to be an unstable species that cannot be isolated or stored as a pure compound. Its instability is analogous to that of other geminal diols and dihalohydrins, which readily undergo decomposition. Therefore, it is not commercially available. For reactions requiring a this compound-like moiety, the common strategy is to generate it in situ from stable precursors.
Q2: What are the likely decomposition pathways for this compound under reaction conditions?
A2: Based on the principles of organic chemistry, this compound is expected to be highly unstable and decompose through several pathways. The most probable decomposition routes include:
-
Decomposition to Dibromocarbene (:CBr₂): Elimination of water could lead to the formation of highly reactive dibromocarbene.
-
Reaction with Base: In the presence of a base, deprotonation of the hydroxyl group would likely be followed by the elimination of a bromide ion to yield bromocarbonyl compounds or further decomposition products.
-
Oxidation: The methanol moiety is susceptible to oxidation, which could lead to the formation of various oxidized species and cleavage of the C-C bond.
Q3: How can I generate this compound in situ for my reaction?
A3: The in situ generation of this compound can be attempted through several methods, though direct evidence of its formation can be challenging to obtain. Potential approaches include:
-
Controlled Hydrolysis of Bromoform (CHBr₃): The reaction of bromoform with a stoichiometric amount of hydroxide or a hindered base in a biphasic system could transiently generate this compound.[1][2] However, this reaction is often difficult to control and can proceed to the haloform reaction, yielding carbon monoxide and bromide.
-
Reaction of Dibromocarbene with Water: Generating dibromocarbene (e.g., from bromoform and a strong base) in the presence of water may lead to the transient formation of this compound.[3][4] The challenge lies in controlling the highly reactive carbene.
Q4: What spectroscopic methods can be used to detect the presence of transient this compound?
A4: Detecting a highly reactive intermediate like this compound is experimentally challenging. Advanced spectroscopic techniques performed under reaction conditions would be necessary. These could include:
-
In situ NMR Spectroscopy: Rapid acquisition NMR experiments at low temperatures might allow for the observation of transient signals corresponding to this compound.
-
In situ IR Spectroscopy: Monitoring the reaction mixture in real-time using IR spectroscopy could reveal the appearance and disappearance of characteristic O-H and C-Br stretching frequencies.
-
Mass Spectrometry: Trapping experiments coupled with mass spectrometry could provide evidence for the formation of this compound or its immediate downstream products.
Troubleshooting Guides
Guide 1: Unexpected Product Formation in a Reaction Presumed to Involve this compound
| Symptom | Possible Cause | Suggested Solution |
| Formation of cyclopropanes | Dibromocarbene was generated instead of or from this compound. | If cyclopropanation is undesired, modify the reaction conditions to suppress carbene formation. This could involve using a less potent base, a protic solvent, or running the reaction at a lower temperature. |
| Isolation of carboxylic acid or its derivatives | The haloform reaction pathway is dominating.[5] | Carefully control the stoichiometry of the base. Use a non-aqueous solvent if possible. Lowering the reaction temperature can also help to slow down the haloform reaction. |
| Complex mixture of unidentified products | Radical decomposition pathways may be occurring. | Add a radical scavenger to the reaction mixture. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can initiate radical chain reactions. |
Guide 2: Low Yield or No Reaction
| Symptom | Possible Cause | Suggested Solution |
| Starting material is recovered unchanged. | The conditions are not suitable for the in situ generation of this compound. | If using the bromoform/base method, consider a stronger base or a phase-transfer catalyst to facilitate the reaction.[3] If attempting carbene hydration, ensure efficient generation of the carbene. |
| The desired product is formed in very low yield. | The transiently formed this compound is decomposing before it can react with the substrate. | Increase the concentration of the substrate relative to the precursors of this compound. Consider a one-pot reaction where the substrate is present during the in situ generation. Lowering the reaction temperature may increase the lifetime of the intermediate. |
Experimental Protocols
Protocol 1: Hypothetical in situ Generation of this compound from Bromoform for Nucleophilic Addition to an Aldehyde
Disclaimer: This is a theoretical protocol and requires optimization and safety assessment before implementation.
-
Reaction Setup: To a solution of the aldehyde (1.0 eq) in a suitable solvent (e.g., THF) at -78 °C under an inert atmosphere, add a solution of bromoform (1.1 eq).
-
Base Addition: Slowly add a solution of a sterically hindered base, such as lithium diisopropylamide (LDA) (1.0 eq), to the reaction mixture over a period of 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or in situ spectroscopy.
-
Quenching: Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify the product by column chromatography.
Visualizations
Caption: Probable decomposition pathways of this compound.
Caption: Troubleshooting workflow for reactions with this compound.
Caption: Logic for managing the reactivity of transient this compound.
References
- 1. Bromoform | CHBr3 | CID 5558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bromoform - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. BJOC - Organic chemistry on surfaces: Direct cyclopropanation by dihalocarbene addition to vinyl terminated self-assembled monolayers (SAMs) [beilstein-journals.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Haloform reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Aldehyde to gem-Dibromoalkene Conversions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice for low conversion rates in the one-carbon homologation of aldehydes to gem-dibromoalkenes. While the inquiry specified dibromomethanol, the overwhelmingly prevalent and well-documented method for this transformation is the Corey-Fuchs reaction , which utilizes carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). This support center will therefore focus on troubleshooting this robust and widely-used protocol.
Frequently Asked Questions (FAQs)
Q1: Why is the Corey-Fuchs reaction (using CBr₄ and PPh₃) recommended over the direct use of this compound?
While this compound might seem like a direct source for the required CHBr₂ group, its application for this specific transformation is not well-documented in scientific literature. The Corey-Fuchs reaction, conversely, is a reliable and extensively studied method.[1][2][3] The in situ generation of the dibromomethylenephosphorane from CBr₄ and PPh₃ is highly efficient and provides consistent results across a wide range of substrates.[4][5] The hydroxyl group in this compound could potentially lead to undesirable side reactions under the basic conditions often required.
Q2: What is the fundamental mechanism of the Corey-Fuchs reaction?
The reaction proceeds in two main stages:
-
Ylide Formation: Triphenylphosphine reacts with carbon tetrabromide to form a phosphorus ylide, specifically dibromomethylenephosphorane.[3][6][7]
-
Wittig-type Reaction: The generated ylide then reacts with an aldehyde in a manner analogous to the Wittig reaction to yield the desired 1,1-dibromoalkene and triphenylphosphine oxide.[3][6]
This gem-dibromoalkene can then be isolated or carried forward to synthesize a terminal alkyne.[1][2][8]
Q3: What are the primary reagents involved in the Corey-Fuchs reaction?
The key reagents are carbon tetrabromide (CBr₄), triphenylphosphine (PPh₃), and the aldehyde substrate.[1] Zinc dust can be used as an additive to improve yields.[3] For the subsequent conversion to an alkyne, a strong base like n-butyllithium (n-BuLi) is typically employed.[1][6]
Troubleshooting Low Conversion Rates of gem-Dibromoalkenes
Issue 1: Low or no consumption of the starting aldehyde.
This is often indicative of a problem with the formation of the reactive ylide.
| Potential Cause | Recommended Solution |
| Degraded Reagents | Triphenylphosphine can oxidize over time. Use freshly opened or purified PPh₃. Carbon tetrabromide should be of high purity. |
| Insufficient Reagent Stoichiometry | Typically, 2 equivalents of PPh₃ and 1 equivalent of CBr₄ relative to the aldehyde are used. For less reactive aldehydes, increasing the equivalents of PPh₃ and CBr₄ may be beneficial. |
| Presence of Moisture | The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents (typically dichloromethane or acetonitrile). |
| Low Reaction Temperature | While the ylide formation is often initiated at 0°C, allowing the reaction to warm to room temperature and stir for several hours or overnight is common to ensure complete conversion.[6] |
Experimental Protocols
Standard Protocol for the Synthesis of a gem-Dibromoalkene
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Ylide Generation and Reaction with Aldehyde [6]
-
To a solution of triphenylphosphine (3.0 eq) in dry dichloromethane (DCM) cooled to 0°C under an inert atmosphere (e.g., argon), add carbon tetrabromide (1.5 eq).
-
Stir the resulting mixture at 0°C for 15 minutes.
-
Add a solution of the aldehyde (1.0 eq) in dry DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the mixture can be worked up by triturating with cold hexanes and filtering to remove excess triphenylphosphine oxide. The filtrate is then concentrated and purified by silica gel chromatography.
Protocol with Zinc Dust for Improved Yields
The addition of zinc dust can reduce the amount of PPh₃ required and simplify purification.[3]
-
To a stirred solution of triphenylphosphine (2.0 eq) in dry DCM, add carbon tetrabromide (1.0 eq) at room temperature.
-
After 5-10 minutes, add zinc dust (1.0 eq) and stir for an additional 30 minutes.
-
Add the aldehyde (1.0 eq) to the mixture and stir at room temperature until the reaction is complete as monitored by TLC.
-
Work-up and purification are similar to the standard protocol.
Quantitative Data on Reagent Stoichiometry
The stoichiometry of the reagents is critical for the success of the Corey-Fuchs reaction. The following table summarizes typical stoichiometries and their reported yields for the conversion of benzaldehyde to 1,1-dibromo-2-phenylethene.
| Aldehyde (1.0 eq) | PPh₃ (eq) | CBr₄ (eq) | Zn (eq) | Solvent | Yield (%) | Reference |
| Benzaldehyde | 3.0 | 1.5 | - | DCM | 82 | [6] |
| Benzaldehyde | 2.0 | 1.0 | 1.0 | DCM | >90 | [3] |
| 3-Methoxy-5-methyl-2-(1,4,5-trimethoxynaphthalen-2-yl)benzaldehyde | 2.0 | 1.0 | - | DCM | 88 | [4] |
| 3-(2-furyl)acrolein | - | - | - | DCM | 86 (overall) | [5] |
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low conversion rates in the synthesis of gem-dibromoalkenes.
Caption: A decision tree for troubleshooting low yields.
Corey-Fuchs Reaction Mechanism
This diagram illustrates the key steps in the formation of the gem-dibromoalkene.
Caption: The mechanism of the Corey-Fuchs reaction.
References
- 1. jk-sci.com [jk-sci.com]
- 2. synarchive.com [synarchive.com]
- 3. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 4. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00619H [pubs.rsc.org]
- 6. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Corey-Fuchs Reaction [organic-chemistry.org]
Byproduct formation and removal in the synthesis of pharmaceuticals using Dibromomethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dibromomethanol in pharmaceutical synthesis.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Aldehyde Product
| Probable Cause | Proposed Solution |
| Decomposition of this compound: this compound is thermally unstable and can decompose, especially in the presence of base. | Maintain a low reaction temperature (e.g., 0-5 °C) throughout the addition of this compound. Prepare this compound in situ if possible, or use a freshly prepared solution. |
| Sub-optimal Reaction pH: The pH of the reaction mixture can significantly influence the reactivity of both the substrate and this compound. | Carefully control the pH of the reaction. For formylation of phenols, a mildly basic pH is often required to deprotonate the phenol, but a strongly basic medium can promote the Cannizzaro reaction of the product aldehyde or decomposition of this compound. |
| Incomplete Reaction: The reaction may not have gone to completion. | Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] If the reaction has stalled, consider a slight increase in temperature or extended reaction time, while being mindful of potential byproduct formation. |
| Oxidation of the Aldehyde Product: The desired aldehyde may be susceptible to oxidation to the corresponding carboxylic acid, especially if air is present. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Presence of Unreacted Starting Material in the Final Product
| Probable Cause | Proposed Solution |
| Insufficient this compound: The stoichiometric amount of this compound may not have been sufficient for complete conversion. | Use a slight excess (e.g., 1.1-1.2 equivalents) of this compound. However, be aware that a large excess can lead to the formation of more byproducts. |
| Poor Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized areas of low reagent concentration. | Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of this compound. |
| Low Reaction Temperature: While necessary to prevent decomposition, a very low temperature might slow the reaction to an impractical rate.[2] | Experiment with a slightly higher temperature, carefully monitoring for the appearance of byproducts. |
Issue 3: Formation of a Bromoform Byproduct
| Probable Cause | Proposed Solution |
| Decomposition of this compound: In the presence of a strong base, this compound can undergo a haloform-type reaction to produce bromoform (CHBr₃).[1][3][4] | Use a weaker base or a non-nucleophilic base if possible. Maintain a low reaction temperature and add the base slowly to the reaction mixture. |
| Purification Strategy: Bromoform is a dense, non-polar liquid that can be difficult to remove from some reaction mixtures.[1] | Bromoform can often be removed by aqueous workup and extraction with a suitable organic solvent. If it co-distills with the product, column chromatography on silica gel is typically effective. |
Issue 4: Observation of Over-brominated Byproducts
| Probable Cause | Proposed Solution |
| Reaction with Bromide Ions: Hydrogen bromide (HBr) can be generated as a byproduct, which can then brominate the aromatic ring of the substrate or product, especially with activated systems like phenols. | Add a non-nucleophilic base to the reaction mixture to scavenge any HBr that is formed. |
| Excess Brominating Agent: If this compound is prepared in situ from bromoform and a base, any unreacted bromine source could lead to aromatic bromination. | Ensure the reaction for the in situ generation of this compound is complete before adding the pharmaceutical substrate. |
Frequently Asked Questions (FAQs)
Q1: What is the typical stability of this compound and how should it be stored?
A1: this compound is generally unstable and is often prepared immediately before use. It is sensitive to heat, light, and strong bases. For short-term storage, it should be kept as a solution in a suitable organic solvent (e.g., dichloromethane) at low temperatures (e.g., < -20°C) in a tightly sealed, amber glass bottle under an inert atmosphere.
Q2: What are the most common byproducts when using this compound for the formylation of phenols?
A2: Common byproducts include:
-
Bromoform (CHBr₃): Arises from the decomposition of this compound.[1][4]
-
Over-brominated phenols: Resulting from the reaction of the starting material or product with byproduct HBr.
-
Unreacted starting material.
-
Carboxylic acid: Formed from the oxidation of the desired aldehyde product.
Q3: How can I monitor the progress of a reaction involving this compound?
A3: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool for identifying and quantifying volatile components, including byproducts like bromoform.[5]
Q4: What are the recommended methods for removing bromoform from my final product?
A4: Bromoform is a relatively non-polar and dense liquid.[1] It can typically be removed through:
-
Aqueous Workup: Washing the organic layer with water or brine can help remove bromoform.
-
Solvent Extraction: Multiple extractions with an appropriate solvent system can partition the bromoform away from the desired product.
-
Column Chromatography: This is a very effective method for separating bromoform from most pharmaceutical products.
-
Distillation: If the boiling point of the product is significantly different from that of bromoform (149-151 °C), distillation can be employed.
Q5: Are there any safety precautions I should take when working with this compound?
A5: Yes, this compound should be handled with care in a well-ventilated fume hood. It is expected to be toxic and an irritant. Bromoform, a potential byproduct, is harmful and a suspected carcinogen.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: Formylation of 2-Naphthol using this compound
This protocol describes a representative procedure for the formylation of a phenol to the corresponding aldehyde.
-
Reaction Setup: A 250 mL three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with 2-naphthol (14.4 g, 100 mmol) and anhydrous dichloromethane (100 mL).
-
Cooling: The flask is cooled to 0 °C in an ice-water bath.
-
Base Addition: A solution of sodium hydroxide (8.0 g, 200 mmol) in water (20 mL) is added dropwise to the stirred suspension over 15 minutes.
-
This compound Addition: A freshly prepared solution of this compound (20.6 g, 110 mmol) in dichloromethane (20 mL) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction progress is monitored by TLC (eluent: 20% ethyl acetate in hexanes).
-
Workup: The reaction mixture is quenched by the slow addition of 1 M HCl (50 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 2-hydroxy-1-naphthaldehyde.
Protocol 2: Removal of Bromoform Byproduct by Liquid-Liquid Extraction
This protocol provides a method for the removal of a bromoform byproduct from a reaction mixture.
-
Initial Quenching: The reaction mixture containing the desired product and bromoform is quenched with water.
-
Solvent Addition: An organic solvent in which the product is soluble but has a different density than the aqueous layer (e.g., ethyl acetate) is added.
-
Extraction: The mixture is transferred to a separatory funnel and shaken vigorously. The layers are allowed to separate.
-
Separation: The lower aqueous layer is drained.
-
Washing: The organic layer is washed sequentially with 1 M HCl (if the product is stable to acid), saturated sodium bicarbonate solution (to remove any acidic impurities), and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purity Check: The purity of the product is assessed by NMR or GC-MS to confirm the absence of bromoform. If bromoform is still present, column chromatography is recommended.
Visualizations
Caption: Byproduct formation pathways in the synthesis of aldehydes using this compound.
Caption: Experimental workflow for the purification of a pharmaceutical product synthesized with this compound.
Caption: Troubleshooting decision tree for reactions involving this compound.
References
- 1. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 2. Dibromoalkane synthesis by dibromination [organic-chemistry.org]
- 3. US3546302A - Process for brominating phenols - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing selectivity issues in electrophilic reactions with Dibromomethanol
Welcome to the technical support center for electrophilic reactions involving dibromomethanol. This resource is designed to assist researchers, scientists, and drug development professionals in addressing selectivity challenges and troubleshooting common issues encountered during their experiments.
Troubleshooting Guide
This section provides solutions to common problems that may arise during electrophilic reactions with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Reagent: this compound can decompose over time. 2. Insufficient Electrophile Activation: The electrophilicity of the bromine atoms in this compound may not be sufficient for reaction with unactivated substrates. 3. Unfavorable Reaction Conditions: Temperature, solvent, or catalyst may not be optimal. | 1. Reagent Quality Check: Verify the purity of this compound using techniques like NMR or GC-MS before use. 2. Lewis Acid Catalysis: Introduce a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃, Sc(OTf)₃) to enhance the electrophilicity of the bromine atoms.[1][2] 3. Optimization of Conditions: Systematically vary the temperature, solvent, and catalyst concentration to find the optimal reaction conditions.[3] |
| Formation of Multiple Products (Low Selectivity) | 1. Lack of Regiocontrol: With unsymmetrical alkenes or arenes, addition can occur at multiple positions. 2. Lack of Stereocontrol: With chiral substrates or the formation of new stereocenters, a mixture of diastereomers or enantiomers can be formed.[4][5][6] 3. Competing Reaction Pathways: Side reactions such as rearrangements or solvent participation may occur.[7] | 1. Regioselectivity Control: Employ directing groups on the substrate or use sterically bulky catalysts to favor addition at a specific position. The choice of solvent can also influence regioselectivity.[8][9][10] 2. Stereoselectivity Control: Utilize chiral catalysts or auxiliaries to induce facial selectivity. The reaction temperature can also impact the stereochemical outcome. 3. Minimize Side Reactions: Use non-nucleophilic solvents to avoid their participation in the reaction.[7] Lowering the reaction temperature can sometimes suppress rearrangement pathways. |
| Complex Product Mixture/Byproduct Formation | 1. Over-bromination: Especially with activated aromatic compounds, multiple brominations can occur. 2. Decomposition: The product or starting material may be unstable under the reaction conditions. 3. Hydrolysis of this compound: Presence of water can lead to the formation of bromoformaldehyde or other byproducts. | 1. Control Stoichiometry: Use a controlled amount of this compound (e.g., 1.0-1.2 equivalents) to minimize over-bromination. 2. Milder Conditions: Employ lower temperatures and shorter reaction times. Monitor the reaction progress closely using TLC or LC-MS to stop it at the optimal point. 3. Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
This section addresses frequently asked questions regarding selectivity in electrophilic reactions with this compound.
Q1: How can I improve the regioselectivity of this compound addition to an unsymmetrical alkene?
A1: The regioselectivity of electrophilic addition to unsymmetrical alkenes is primarily governed by the stability of the intermediate carbocation (Markovnikov's rule).[11][12] To enhance selectivity:
-
Substrate Control: Utilize substrates with electronically differentiating substituents that will strongly favor the formation of one carbocation intermediate over the other.
-
Solvent Effects: The polarity of the solvent can influence the stability of the carbocation intermediate. Experimenting with a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane, acetonitrile) can help optimize regioselectivity.[13]
-
Steric Hindrance: Employing bulky protecting groups on the substrate or using a sterically demanding Lewis acid catalyst can direct the electrophilic attack to the less hindered face of the double bond.
Q2: What strategies can be used to control stereoselectivity in reactions involving this compound and chiral substrates?
A2: Achieving high stereoselectivity requires careful consideration of the substrate and reaction conditions:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can effectively block one face of the molecule, leading to preferential attack from the less hindered side.
-
Chiral Catalysts: The use of chiral Lewis acids can create a chiral environment around the substrate, leading to enantioselective or diastereoselective transformations.
-
Temperature: Lowering the reaction temperature often increases stereoselectivity by amplifying the small energy differences between diastereomeric transition states.
-
Solvent Choice: The solvent can influence the conformation of the substrate and the catalyst, thereby affecting the stereochemical outcome.[14]
Q3: How does the choice of Lewis acid affect the outcome of the reaction?
A3: The Lewis acid plays a crucial role in activating the this compound and can significantly impact both reactivity and selectivity.[1]
-
Hard vs. Soft Lewis Acids: The choice between a hard Lewis acid (e.g., AlCl₃) and a soft Lewis acid (e.g., AgOTf) can influence which bromine atom is activated and the nature of the intermediate.
-
Steric Bulk: Bulky Lewis acids can introduce steric hindrance that influences the regioselectivity and stereoselectivity of the reaction.
-
Catalyst Loading: The amount of Lewis acid used can affect the reaction rate and, in some cases, the product distribution. It is advisable to screen different catalyst loadings to find the optimal conditions.
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Electrophilic Bromination of an Alkene with this compound
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alkene (1.0 equiv) and the chosen anhydrous solvent (e.g., CH₂Cl₂).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) with a suitable cooling bath.
-
Add the Lewis acid (0.1-1.0 equiv) to the stirred solution.
-
Slowly add a solution of this compound (1.0-1.2 equiv) in the same anhydrous solvent to the reaction mixture via a syringe pump over a period of 30-60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or water.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., CH₂Cl₂, EtOAc).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General mechanism of Lewis acid-catalyzed electrophilic addition of this compound to an alkene.
Caption: A workflow for troubleshooting selectivity issues in this compound reactions.
References
- 1. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Lewis acid additives in a palladium catalyzed directed C–H functionalization reaction of benzohydroxamic acid to isoxazolone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The Stereochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 5. 4.5. Stereochemistry of reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. roche.camden.rutgers.edu [roche.camden.rutgers.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Triethylborane-induced bromine atom-transfer radical addition in aqueous media: study of the solvent effect on radical addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Dibromomethane Reactivity
Important Note for Researchers: The term "Dibromomethanol" in the topic query is not a commonly recognized or stable chemical compound. It is presumed that the intended subject of inquiry is Dibromomethane (CH₂Br₂) . This technical support center, therefore, focuses on the catalytic reactivity, specifically the catalytic oxidation, of Dibromomethane.
This guide provides researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and frequently asked questions related to the selection and optimization of catalysts for reactions involving dibromomethane.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the oxidation of dibromomethane?
A1: The most extensively researched catalysts for the catalytic oxidation of dibromomethane are transition metal oxides, particularly those based on cobalt and titanium.[1][2][3][4][5][6] Supported noble metal catalysts, such as those containing palladium or platinum, are also effective but may be more susceptible to poisoning and are generally more expensive.[1][7]
Q2: What are the typical products of dibromomethane catalytic oxidation?
A2: The primary and most desirable products of complete catalytic oxidation of dibromomethane are carbon dioxide (CO₂), water (H₂O), and bromine (Br₂).[3][4][5] However, incomplete oxidation can lead to the formation of byproducts such as carbon monoxide (CO), methyl bromide (CH₃Br), and hydrogen bromide (HBr).[1][3][4][5]
Q3: What is a typical temperature range for the catalytic oxidation of dibromomethane?
A3: The reaction temperature for the catalytic oxidation of dibromomethane can vary significantly depending on the catalyst used. For cobalt and manganese-based catalysts, temperatures for 90% conversion (T₉₀) are generally in the range of 230-350°C.[2][3][4][6]
Q4: How does the catalyst support material influence the reaction?
A4: The support material plays a crucial role in the dispersion of the active catalytic species, the surface area of the catalyst, and its overall stability. Titanium dioxide (TiO₂) is a commonly used support for cobalt-based catalysts in dibromomethane oxidation due to its ability to promote high dispersion of the active metal oxide and enhance catalytic activity.[1][2]
Q5: What are the main causes of catalyst deactivation in dibromomethane oxidation?
A5: Catalyst deactivation in the oxidation of halogenated compounds like dibromomethane can occur through several mechanisms. One major cause is "bromine poisoning," where bromine species adsorb onto the active sites, blocking them from reacting with the target molecule.[1] Sintering of the active metal particles at high temperatures, leading to a loss of active surface area, is another common deactivation pathway.[8] The formation of coke or carbonaceous deposits on the catalyst surface can also lead to deactivation.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Dibromomethane Conversion | 1. Insufficient Reaction Temperature: The operating temperature may be below the activation temperature of the catalyst. 2. Catalyst Deactivation: The catalyst may be poisoned by bromine or other impurities, or it may have sintered. 3. Low Catalyst Loading or Surface Area: The amount of active catalyst may be insufficient for the given flow rate and concentration. 4. Incorrect Gas Mixture: The oxygen concentration in the feed stream may be too low for complete oxidation. | 1. Gradually increase the reaction temperature and monitor the conversion. 2. Regenerate the catalyst (if possible) or replace it with a fresh batch. Consider a catalyst with higher resistance to bromine poisoning. 3. Increase the amount of catalyst in the reactor or use a catalyst with a higher specific surface area. 4. Ensure the oxygen-to-dibromomethane ratio is sufficient for stoichiometric oxidation. |
| Poor Selectivity to CO₂ (High CO or CH₃Br Formation) | 1. Incomplete Oxidation: The reaction temperature or residence time may be too low to fully oxidize the intermediates. 2. Catalyst Properties: The chosen catalyst may inherently favor the formation of partial oxidation products. 3. Non-uniform Flow: Poor mixing in the reactor can lead to localized areas of incomplete oxidation. | 1. Increase the reaction temperature or decrease the gas flow rate to increase residence time. 2. Screen different catalyst formulations. For example, the addition of manganese to cobalt catalysts has been shown to improve CO₂ selectivity.[3][4] 3. Ensure the catalyst bed is packed uniformly and that there is good mixing of the reactant gases. |
| Rapid Catalyst Deactivation | 1. Bromine Poisoning: High concentrations of bromine in the product stream can lead to rapid deactivation. 2. High Reaction Temperature: Operating at excessively high temperatures can accelerate catalyst sintering. 3. Impurities in the Feed: Sulfur or other compounds in the feed gas can act as catalyst poisons. | 1. Consider using a catalyst with a higher tolerance to bromine. Some studies suggest that certain mixed metal oxides have improved stability. 2. Optimize the reaction temperature to achieve the desired conversion without causing thermal degradation of the catalyst. 3. Purify the feed stream to remove any potential catalyst poisons. |
| Inconsistent Results Between Batches | 1. Variability in Catalyst Preparation: Minor differences in calcination temperature, precursor concentration, or drying conditions can affect catalyst performance. 2. Changes in Experimental Setup: Variations in reactor packing, thermocouple placement, or gas flow calibration can lead to inconsistent data. | 1. Standardize the catalyst synthesis protocol and carefully control all parameters. 2. Ensure the experimental setup is consistent for all runs. Calibrate all measurement devices regularly. |
Quantitative Data on Catalyst Performance
The following table summarizes the performance of various catalysts in the catalytic oxidation of dibromomethane. T₅₀ and T₉₀ represent the temperatures at which 50% and 90% conversion of dibromomethane is achieved, respectively.
| Catalyst | Support | Co Loading (wt%) | T₅₀ (°C) | T₉₀ (°C) | Reference |
| CoTi-1 | TiO₂ | 1 | >400 | >450 | [1] |
| CoTi-2.5 | TiO₂ | 2.5 | ~320 | ~380 | [1] |
| CoTi-5 | TiO₂ | 5 | ~290 | ~346 | [1][2] |
| CoTi-10 | TiO₂ | 10 | ~310 | ~390 | [1] |
| CoTi-25 | TiO₂ | 25 | ~340 | ~420 | [1] |
| Co₄Ti₁ | - | Co/Ti molar ratio = 4 | - | ~245 | [5] |
| Co-Mn-Ti | - | Co:Mn:Ti = 20:5:1 | - | ~234 | [3][4] |
| Mn(1)-Co/TiO₂ | TiO₂ | Mn/Co molar ratio = 1 | - | ~325 | [6] |
Experimental Protocols
Catalyst Preparation: Impregnation Method for Co₃O₄/TiO₂
This protocol is based on the method described by Mei et al. (2016).[1]
-
Support Preparation: Use commercial P25 TiO₂ as the support material.
-
Precursor Solution: Dissolve a calculated amount of Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) in deionized water to achieve the desired cobalt loading (e.g., 5 wt%).
-
Impregnation: Add the TiO₂ support to the cobalt nitrate solution. Stir the mixture continuously for 4 hours at room temperature.
-
Drying: Remove the water from the mixture using a rotary evaporator. Then, dry the resulting powder overnight in an oven at 60°C.
-
Calcination: Calcine the dried powder in a muffle furnace in static air at 500°C for 3 hours.
-
Final Catalyst: Allow the catalyst to cool to room temperature. The resulting powder is the Co₃O₄/TiO₂ catalyst.
Experimental Setup for Catalytic Oxidation of Dibromomethane
This protocol describes a typical fixed-bed reactor setup for gas-phase catalytic oxidation.
-
Reactor: Use a quartz or stainless steel fixed-bed reactor. The internal diameter will depend on the desired scale of the experiment.
-
Catalyst Loading: Place a known amount of the prepared catalyst in the center of the reactor, supported by quartz wool plugs.
-
Heating: Place the reactor inside a temperature-controlled tube furnace. Position a thermocouple to accurately measure the temperature of the catalyst bed.
-
Gas Feed System: Use mass flow controllers to regulate the flow of reactant gases (e.g., a mixture of dibromomethane vapor, oxygen, and a balance gas like nitrogen). To introduce dibromomethane vapor, a carrier gas can be bubbled through liquid dibromomethane maintained at a constant temperature.
-
Pre-treatment: Before introducing the reactants, pre-treat the catalyst in a flow of 10% O₂/N₂ at 400°C for 2 hours to ensure a clean and active surface.[1]
-
Reaction: Cool the reactor to the desired starting temperature. Introduce the reactant gas mixture at a specified flow rate (to control the gas hourly space velocity - GHSV).
-
Product Analysis: Analyze the composition of the effluent gas stream using an online gas chromatograph (GC) equipped with a suitable detector (e.g., Flame Ionization Detector - FID for hydrocarbons and a Thermal Conductivity Detector - TCD for CO, CO₂, and O₂) and/or a mass spectrometer (MS).
Visualizations
References
- 1. air.sjtu.edu.cn [air.sjtu.edu.cn]
- 2. The performance and mechanism for the catalytic oxidation of dibromomethane (CH2Br2) over Co3O4/TiO2 catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. air.sjtu.edu.cn [air.sjtu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic oxidation of dibromomethane over Ti-modified Co3O4 catalysts: Structure, activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mn-Promoted Co3O4/TiO2 as an efficient catalyst for catalytic oxidation of dibromomethane (CH2Br2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Frontiers | Advances in Catalytic Oxidation of Volatile Organic Compounds over Pd-Supported Catalysts: Recent Trends and Challenges [frontiersin.org]
Validation & Comparative
A Head-to-Head Battle: Dibromomethane vs. Diiodomethane in Simmons-Smith Cyclopropanation
A comprehensive guide for researchers on the selection of the optimal methylene source for cyclopropane synthesis, backed by experimental data.
The Simmons-Smith cyclopropanation is a cornerstone reaction in organic synthesis, enabling the stereospecific conversion of alkenes to cyclopropanes. A key reagent in this transformation is the dihalomethane, which serves as the methylene (-CH2-) precursor. While diiodomethane (CH₂I₂) has traditionally been the go-to reagent, the significantly lower cost of dibromomethane (CH₂Br₂) presents an attractive alternative. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in making an informed decision for their synthetic needs.
Performance Comparison: A Quantitative Look
The choice between dibromomethane and diiodomethane hinges on a trade-off between reactivity and cost. The seminal work in this area, which demonstrated the viability of dibromomethane, provides a direct comparison of the two reagents in the cyclopropanation of representative alkenes. The data clearly indicates that while diiodomethane generally affords higher yields, dibromomethane can be a highly effective and more economical option, particularly when an activated zinc-copper couple is employed.
| Alkene | Dihalomethane | Reaction Time (hr) | Yield (%) |
| Cyclooctene | Diiodomethane | 20 | 82 |
| Cyclooctene | Dibromomethane | 30 | 56 |
| Cyclohexene | Dibromomethane | 25 | 61 |
Data sourced from LeGoff, E. J. Org. Chem. 1966, 31 (12), 4263-4264.
The Deciding Factor: Reactivity and Reaction Conditions
The lower reactivity of the carbon-bromine bond compared to the carbon-iodine bond necessitates the use of a highly active zinc-copper couple to achieve good yields with dibromomethane. The preparation of this activated catalyst is therefore crucial for the successful application of dibromomethane in the Simmons-Smith reaction.
Key Considerations:
-
Reactivity: Diiodomethane is inherently more reactive, leading to shorter reaction times and often higher yields under standard conditions.[1]
-
Cost: Dibromomethane is substantially more cost-effective, making it a preferable choice for large-scale syntheses, provided satisfactory yields can be achieved.
-
Catalyst Activation: The success of using dibromomethane is highly dependent on the activity of the zinc-copper couple.[1]
-
Stereospecificity: Both reagents proceed via a concerted mechanism, ensuring that the stereochemistry of the starting alkene is retained in the cyclopropane product.
Experimental Protocols
The following are detailed experimental protocols for the Simmons-Smith cyclopropanation using both diiodomethane and a highly active zinc-copper couple with dibromomethane.
Protocol 1: Cyclopropanation of Cyclohexene with Diiodomethane
This protocol is a general procedure for the classic Simmons-Smith reaction.
Materials:
-
Zinc-copper couple
-
Diiodomethane (CH₂I₂)
-
Cyclohexene
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, place the zinc-copper couple under a nitrogen atmosphere.
-
Add a solution of cyclohexene in anhydrous diethyl ether to the flask.
-
From the dropping funnel, add a solution of diiodomethane in anhydrous diethyl ether dropwise to the stirred suspension.
-
After the addition is complete, continue stirring the reaction mixture at reflux. The progress of the reaction can be monitored by gas chromatography.
-
Upon completion, cool the reaction mixture and cautiously add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Separate the ethereal layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure, and purify the resulting residue by distillation to obtain the cyclopropanated product, norcarane.
Protocol 2: Cyclopropanation of Cyclohexene with Dibromomethane using a Highly Active Zinc-Copper Couple
This protocol utilizes a specially prepared active zinc-copper couple to facilitate the reaction with the less reactive dibromomethane.[1]
Preparation of the Highly Active Zinc-Copper Couple:
-
Treat zinc dust with a hot solution of cupric acetate monohydrate in glacial acetic acid.
-
Wash the resulting couple with glacial acetic acid followed by diethyl ether.[1]
Cyclopropanation Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, place the freshly prepared, highly active zinc-copper couple under a nitrogen atmosphere.
-
Add a solution of cyclohexene in anhydrous diethyl ether to the flask.
-
From the dropping funnel, add a solution of dibromomethane in anhydrous diethyl ether dropwise to the stirred suspension.
-
After the addition is complete, continue stirring the reaction mixture at reflux for 25 hours.[1]
-
Follow the workup and purification procedure as described in Protocol 1.
Reaction Mechanism and Logic
The Simmons-Smith reaction proceeds through the formation of an organozinc carbenoid, which then transfers a methylene group to the alkene in a concerted fashion. This "butterfly-type" transition state accounts for the observed stereospecificity of the reaction.
Conclusion
Both dibromomethane and diiodomethane are effective reagents for the Simmons-Smith cyclopropanation. Diiodomethane offers higher reactivity and is suitable for achieving high yields in a shorter time. However, for large-scale applications where cost is a significant factor, dibromomethane, when used with a highly activated zinc-copper couple, presents a viable and economical alternative. The choice of dihalomethane should be guided by the specific requirements of the synthesis, balancing the need for high yield and rapid conversion against economic considerations.
References
A Comparative Study of Dibromomethanol and Other Methylene Donors in Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methylene Donor Performance in Synthetic Chemistry
In the realm of synthetic organic chemistry, the introduction of a methylene (-CH2-) group is a fundamental transformation, crucial for the construction of a vast array of molecules, including pharmaceuticals, agrochemicals, and materials. The choice of the methylene donor is a critical decision that can significantly impact the efficiency, safety, and scalability of a synthetic route. This guide provides a comparative analysis of dibromomethanol, a versatile and increasingly popular methylene donor, against other established alternatives such as diazomethane and formaldehyde. The comparison is supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Performance Comparison of Methylene Donors
The efficacy of a methylene donor is evaluated based on several key parameters, including reaction yield, substrate scope, safety profile, and ease of handling. Below is a summary of the performance of this compound, diazomethane, and formaldehyde in the context of cyclopropanation, a representative reaction involving methylene transfer.
| Methylene Donor | Reaction | Substrate | Yield (%) | Reaction Conditions | Safety and Handling |
| Dibromomethane | Simmons-Smith type Cyclopropanation | Styrene | ~70-90% | Zn/Cu couple or Et2Zn, CH2Br2, ether, rt | Less hazardous than diazomethane, but toxic and requires careful handling.[1] |
| Dibromomethane | Photocatalytic Cyclopropanation | Styrene | 85% | Ru(bpy)3Cl2, light, CH2Br2, rt | Milder conditions, avoids stoichiometric metals. |
| Diazomethane | Metal-Catalyzed Cyclopropanation | Styrene | 70-95% | Pd(OAc)2 or Cu(I) catalyst, CH2N2, ether, 0 °C to rt | Extremely toxic and explosive , requires specialized equipment and handling procedures.[2][3][4] |
| Formaldehyde (as Sulfur Ylide) | Corey-Chaykovsky Cyclopropanation | α,β-Unsaturated Ketones | Good to Excellent | Trimethylsulfoxonium iodide, NaH, DMSO | Reagents are toxic and require inert atmosphere.[5][6][7][8] |
Key Observations:
-
Dibromomethane emerges as a safer and effective alternative to diazomethane for cyclopropanation, particularly in Simmons-Smith type reactions where it can be used as a more economical substitute for diiodomethane.[1] The development of photocatalytic methods using dibromomethane further enhances its appeal by offering milder reaction conditions.
-
Diazomethane , while often providing high yields, presents significant safety hazards due to its extreme toxicity and explosive nature, limiting its practical application, especially on a larger scale.[2][3]
-
Formaldehyde is not typically used as a direct methylene donor for cyclopropanation of simple alkenes. However, it serves as a precursor for sulfur ylides in the Corey-Chaykovsky reaction, which is highly effective for the cyclopropanation of electron-deficient alkenes like enones and for the synthesis of epoxides from aldehydes and ketones.[5][6][7][8]
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below to allow for reproducible experimental work.
Simmons-Smith Type Cyclopropanation of Styrene using Dibromomethane
This protocol is adapted from established Simmons-Smith reaction procedures where dibromomethane is used as a methylene source.
Materials:
-
Styrene
-
Dibromomethane (CH2Br2)
-
Zinc-copper couple (Zn/Cu)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the zinc-copper couple (2.0 eq) and anhydrous diethyl ether.
-
Add a solution of dibromomethane (1.5 eq) in anhydrous diethyl ether to the flask.
-
Add a solution of styrene (1.0 eq) in anhydrous diethyl ether dropwise to the stirred suspension.
-
After the addition is complete, stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of Celite® and wash the filter cake with diethyl ether.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired phenylcyclopropane.
Metal-Catalyzed Cyclopropanation of Styrene using Diazomethane
DANGER: Diazomethane is extremely toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including the use of a blast shield and specialized glassware.
Materials:
-
Styrene
-
Diazomethane solution in diethyl ether (handle with extreme care)
-
Palladium(II) acetate (Pd(OAc)2) or Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·C6H6)
-
Anhydrous diethyl ether
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the catalyst (e.g., Pd(OAc)2, 1-5 mol%).
-
Dissolve the catalyst in anhydrous diethyl ether.
-
Add styrene (1.0 eq) to the flask.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a freshly prepared solution of diazomethane in diethyl ether dropwise to the reaction mixture. The addition should be controlled to maintain a low concentration of diazomethane in the reaction mixture.
-
After the addition is complete, allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC or GC.
-
Upon completion, carefully quench any excess diazomethane by the slow addition of acetic acid until the yellow color of diazomethane disappears.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Corey-Chaykovsky Epoxidation of Benzaldehyde (Formaldehyde as a Sulfur Ylide Precursor)
This protocol demonstrates the use of a sulfur ylide, derived from a formaldehyde equivalent, for methylene transfer to a carbonyl group.
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Benzaldehyde
-
Water
-
Diethyl ether
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.
-
Add anhydrous DMSO to the flask.
-
Add trimethylsulfoxonium iodide (1.1 eq) portionwise to the stirred suspension at room temperature.
-
Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases and a clear solution is obtained.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of benzaldehyde (1.0 eq) in a small amount of anhydrous DMSO dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford styrene oxide.
Signaling Pathways and Experimental Workflows
Visual representations of the reaction mechanisms and workflows provide a clearer understanding of the chemical transformations.
Caption: Mechanism of the Simmons-Smith Reaction.
Caption: Cyclopropanation with Diazomethane.
Caption: Corey-Chaykovsky Epoxidation Mechanism.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 8. Corey-Chaykovsky Reaction [organic-chemistry.org]
A Comparative Guide to Brominating Agents: Efficacy, Applications, and Experimental Protocols
Initial Assessment: The Case of Dibromomethanol
A comprehensive review of available scientific literature and chemical databases reveals a notable absence of "this compound" as a commonly used or commercially available brominating agent. It is highly probable that this term is a misnomer or a typographical error, with "dibromomethane" being the likely intended compound. However, dibromomethane is primarily utilized as a solvent, a reagent in specific cyclization reactions (e.g., formation of methylenedioxy groups), and as a synthetic precursor, rather than a direct brominating agent for substrates like alkenes or aromatic compounds.
This guide will therefore focus on a comparative analysis of three widely employed and effective brominating agents: N-Bromosuccinimide (NBS) , 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) , and Dibromoisocyanuric acid (DBI) . These reagents offer a range of reactivities and selectivities, making them valuable tools for researchers, scientists, and professionals in drug development.
Comparative Analysis of Brominating Agents
The choice of a brominating agent is critical and depends on the specific substrate, desired regioselectivity, and reaction conditions. Below is a detailed comparison of NBS, DBDMH, and DBI, highlighting their respective strengths and applications.
Data Presentation: Performance Comparison
The following tables summarize the performance of NBS, DBDMH, and DBI in the bromination of different substrates. The data is compiled from various studies to provide a comparative overview.
Table 1: Bromination of Toluene Derivatives
| Substrate | Reagent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Toluene | NBS | AIBN, CCl4, reflux | 4 h | 64 | N/A |
| Toluene | DBDMH | Zirconium(IV) chloride, DCE, reflux | 2 h | 95 | [1] |
| p-Xylene | NBS | AIBN, CCl4, reflux | 3 h | 75 | N/A |
| p-Xylene | DBDMH | Trifluoromethanesulfonic acid, DCE, rt | 1 h | 92 | [1] |
Table 2: Bromination of Aromatic Compounds
| Substrate | Reagent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Anisole | NBS | MeCN, rt | 2 h | 90 | [2] |
| Anisole | DBDMH | CHCl3, rt | 30 min | 95 | [3] |
| Nitrobenzene | NBS | Boron trifluoride monohydrate, 100°C | 6 h | 92 | [4] |
| Nitrobenzene | DBI | Concentrated H2SO4, 20°C | 5 min | 88 | [4] |
Table 3: Bromination of Alkenes
| Substrate | Reagent | Solvent/Conditions | Reaction Time | Yield (%) | Reference |
| Cyclohexene | NBS | aq. DMSO | 10 min | 92 (bromohydrin) | [5] |
| Styrene | DBDMH | CH2Cl2, rt | 15 min | 98 (dibromide) | [6] |
| 1-Octene | NBS/LiBr | THF, rt | 5 min | 95 (dibromide) | [7] |
Experimental Protocols
Detailed methodologies for key bromination reactions are provided below.
Protocol 1: Allylic Bromination of Cyclohexene using NBS
-
Materials: N-Bromosuccinimide (NBS), cyclohexene, dimethyl sulfoxide (DMSO), water, diethyl ether, saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve NBS (1.78 g, 10 mmol) in a mixture of DMSO (10 mL) and water (0.2 mL).
-
Cool the mixture to 0°C in an ice bath.
-
Add cyclohexene (0.82 g, 10 mmol) dropwise to the stirred solution.
-
Continue stirring at 0°C for 30 minutes after the addition is complete.
-
Pour the reaction mixture into 50 mL of cold water and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then with saturated sodium chloride solution (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product (2-bromocyclohexan-1-ol).
-
Protocol 2: Bromination of Anisole using DBDMH
-
Materials: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), anisole, chloroform, 10% sodium thiosulfate solution, saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve anisole (1.08 g, 10 mmol) in chloroform (20 mL) in a round-bottom flask.
-
Add DBDMH (1.43 g, 5 mmol) in one portion to the stirred solution at room temperature.[3]
-
Stir the reaction mixture for 30 minutes. Monitor the reaction progress by TLC.
-
Quench the reaction by adding 10% sodium thiosulfate solution (15 mL).
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution (20 mL) and saturated sodium chloride solution (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-bromoanisole.
-
Protocol 3: Bromination of Nitrobenzene using DBI
-
Materials: Dibromoisocyanuric acid (DBI), nitrobenzene, concentrated sulfuric acid, ice, ethyl acetate, anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve nitrobenzene (1.23 g, 10 mmol) in concentrated sulfuric acid (10 mL) at room temperature.
-
Carefully add DBI (1.43 g, 5 mmol) in small portions to the stirred solution.[4]
-
Stir the mixture vigorously for 5 minutes at 20°C.[4]
-
Pour the reaction mixture carefully onto crushed ice (50 g).
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with water (20 mL) and then with saturated sodium bicarbonate solution until neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 3-bromonitrobenzene.
-
Reaction Mechanisms and Visualizations
The following diagrams illustrate the generalized reaction mechanisms for bromination using NBS, DBDMH, and DBI.
N-Bromosuccinimide (NBS) - Radical Bromination at Allylic/Benzylic Position
NBS is a convenient source of a low concentration of molecular bromine (Br₂), which is the active brominating species in radical reactions.[5] The reaction is typically initiated by a radical initiator (e.g., AIBN) or UV light.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) - Electrophilic Aromatic Bromination
DBDMH serves as an electrophilic bromine source, often activated by an acid catalyst. It can deliver two equivalents of bromine.
Dibromoisocyanuric Acid (DBI) - Potent Electrophilic Bromination
DBI is a powerful electrophilic brominating agent, capable of brominating even deactivated aromatic rings under acidic conditions.
References
- 1. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 4. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 7. Dibromoalkane synthesis by dibromination [organic-chemistry.org]
The Synthetic Advantage: Unveiling the Potential of Dibromomethanol as a C1 Building Block
A Comparative Guide for Researchers in Drug Development and Organic Synthesis
In the intricate landscape of organic synthesis, the selection of an appropriate one-carbon (C1) building block is a critical decision that profoundly influences reaction efficiency, selectivity, and the overall success of a synthetic route. While traditional C1 sources such as formaldehyde, carbon monoxide, and methanol have long been staples in the chemist's toolbox, emerging reagents offer unique advantages. This guide provides a comprehensive comparison of Dibromomethanol, a promising yet under-documented C1 building block, with its more conventional counterparts.
Note on Data Availability: Direct experimental data and detailed protocols for this compound are scarce in publicly available literature. Therefore, this guide will leverage data and applications of the closely related and well-studied Dibromomethane (CH₂Br₂) as a proxy to infer the potential advantages and reactivity of this compound. This substitution is made to provide a useful comparative framework, and researchers are advised to consider the inherent differences in reactivity between these two compounds in their experimental design.
At a Glance: this compound's Inferred Advantages
Dibromomethane, and by extension, this compound, offers several potential advantages over traditional C1 building blocks:
-
Versatile Reactivity: As a source of a "CH₂" or "CHOH" moiety, it can participate in a variety of reactions, including the formation of methylene bridges and the introduction of a hydroxymethyl group.[1][2][3]
-
Controlled Electrophilicity: The two bromine atoms activate the carbon center, making it an effective electrophile for reactions with a wide range of nucleophiles.
-
In Situ Generation of Reactive Intermediates: It can serve as a precursor to bromocarbene or other reactive species under specific reaction conditions, enabling unique transformations.
-
Potential for Milder Reaction Conditions: Compared to gaseous C1 building blocks like carbon monoxide and formaldehyde, this compound (as a liquid or solid) can be easier to handle and may allow for reactions under less stringent conditions.
Comparative Analysis of C1 Building Blocks
The choice of a C1 building block is dictated by the specific transformation required. The following table summarizes the key characteristics of Dibromomethane (as a proxy for this compound) in comparison to formaldehyde, carbon monoxide, and methanol.
| Feature | Dibromomethane (as this compound proxy) | Formaldehyde | Carbon Monoxide | Methanol |
| Physical State | Liquid | Gas (typically used as an aqueous solution, formalin, or solid polymer, paraformaldehyde) | Gas | Liquid |
| Primary Use | Methylene (-CH₂-) or hydroxymethyl (-CHOH) group donor | Carbonyl group (=C=O) donor, hydroxymethylation | Carbonyl group (=C=O) donor (carbonylation reactions) | Methyl (-CH₃) group donor, source of formaldehyde in situ |
| Reactivity | Electrophilic carbon center, precursor to carbenes | Highly reactive electrophile, prone to polymerization | Requires transition metal catalysis for activation | Less reactive, requires activation (e.g., oxidation to formaldehyde) |
| Handling & Safety | Halogenated compound, requires careful handling. | Toxic and carcinogenic gas, often handled in solution.[4] | Highly toxic and flammable gas, requires specialized equipment.[5] | Flammable and toxic liquid.[6][7] |
| Key Applications | Cyclopropanation, homologation, formation of acetals and ethers | Mannich reaction, Pictet-Spengler reaction, synthesis of resins and polymers | Hydroformylation, carbonylation of halides and organometallics | Esterification, etherification, methylation reactions |
Experimental Protocols: A Representative Application
Reaction: Cyclopropanation of an Alkene using Dibromomethane
This protocol describes the in-situ formation of a carbenoid species from Dibromomethane and a zinc-copper couple, which then reacts with an alkene to form a cyclopropane ring.
Materials:
-
Alkene (e.g., cyclohexene)
-
Dibromomethane (CH₂Br₂)
-
Zinc dust
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Activation of Zinc: In a flame-dried flask under an inert atmosphere (e.g., argon), a mixture of zinc dust and a catalytic amount of copper(I) iodide in anhydrous diethyl ether is stirred. The activation of zinc is crucial for the reaction to proceed.
-
Reaction Setup: The alkene is dissolved in anhydrous diethyl ether and added to the activated zinc-copper couple suspension.
-
Addition of Dibromomethane: Dibromomethane is added dropwise to the stirred suspension at a controlled temperature (often reflux). The reaction is typically monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the cyclopropanated product.
Reaction Workflow Diagram
The following diagram, generated using Graphviz, illustrates the general workflow for the cyclopropanation reaction described above.
Caption: Workflow for a Simmons-Smith type cyclopropanation reaction.
Conclusion
While direct and extensive research on this compound as a C1 building block is limited, the well-established chemistry of its close analog, Dibromomethane, provides a strong indication of its potential utility. Its ability to act as a versatile electrophile and a precursor to reactive intermediates makes it a compelling alternative to traditional C1 sources, particularly in applications requiring the formation of methylene bridges or the introduction of a hydroxymethyl group under potentially milder conditions. As research in synthetic methodology continues to evolve, a more thorough investigation into the specific advantages and applications of this compound is warranted to fully unlock its potential in organic synthesis and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and metal-catalyzed reactions of gem-dihalovinyl systems. | Semantic Scholar [semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. SciPhyChem: (A Level Chem) Nucleophilic substitutions and eliminations [sciphychem.blogspot.com]
- 5. m.youtube.com [m.youtube.com]
- 6. futurelearn.com [futurelearn.com]
- 7. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
A Cost-Benefit Analysis of Formylating Agents in Large-Scale Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group is a fundamental transformation in organic synthesis, pivotal in the creation of a vast array of pharmaceuticals, agrochemicals, and specialty chemicals. For researchers and process chemists operating at a large scale, the choice of a formylating agent is a critical decision, balancing cost, efficiency, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of common formylating agents, with a focus on their application in industrial synthesis. While the initial topic of interest was dibromomethanol, it is not a commercially standard reagent for this purpose. Therefore, this guide will focus on established and industrially relevant alternatives.
Executive Summary
The selection of an optimal formylating agent for large-scale synthesis is a multi-faceted decision. The Vilsmeier-Haack reaction, employing N,N-Dimethylformamide (DMF) and phosphoryl chloride (POCl3), is a powerful and versatile method, particularly for electron-rich aromatic and heteroaromatic compounds. However, it involves hazardous reagents and generates significant waste. The Duff reaction, which utilizes hexamethylenetetramine, offers a safer alternative, especially for the ortho-formylation of phenols, though it often suffers from lower yields and requires higher temperatures. 4-Formylmorpholine presents a milder, albeit more expensive, option for certain applications.
Data Presentation: A Comparative Overview
The following tables provide a quantitative comparison of the most common large-scale formylating agents. Prices are estimates and can vary based on supplier and volume.
Table 1: Reagent Cost Comparison
| Reagent | Typical Supplier and Grade | Price (USD/kg) | Molecular Weight ( g/mol ) | Cost (USD/mol) |
| N,N-Dimethylformamide (DMF) | Univar Solutions, Technical Grade | ~$6.90 | 73.09 | ~$0.50 |
| Phosphoryl Chloride (POCl3) | Various | ~$1.00 - $2.00 | 153.33 | ~$0.15 - $0.31 |
| Hexamethylenetetramine | Chem-Impex, 99-100% | ~$24.23 | 140.19 | ~$3.40 |
| 4-Formylmorpholine | Chem-Impex, ≥ 99% | ~$225.94 | 115.13 | ~$26.02 |
Note: Bulk pricing for DMF and POCl3 can be significantly lower.
Table 2: Performance and Safety Comparison of Formylation Methods
| Parameter | Vilsmeier-Haack Reaction (DMF/POCl3) | Duff Reaction (Hexamethylenetetramine) | 4-Formylmorpholine |
| Typical Substrates | Electron-rich aromatics & heterocycles | Phenols, electron-rich aromatics | Grignard & organolithium reagents |
| Typical Yields | Good to excellent (70-95%) | Low to moderate (15-50%, can be higher)[1] | Good to excellent |
| Reaction Temperature | 0 - 100 °C | 80 - 160 °C | Low temperatures |
| Reaction Time | 1 - 12 hours | 2 - 24 hours | 1 - 6 hours |
| Key Safety Hazards | Toxic, corrosive, reactive reagents | Flammable solid, skin sensitizer[2] | Skin sensitizer, eye irritant[3][4] |
| Waste Products | Phosphoric acid, amine salts, chlorinated solvents | Ammonia, formaldehyde (from hydrolysis) | Morpholine salts |
| Advantages | High reactivity, broad scope, well-established | Safer reagents, good for ortho-phenolic aldehydes | Mild conditions, high selectivity |
| Disadvantages | Hazardous reagents, acidic waste stream | Often low yields, high temperatures | High reagent cost |
Experimental Protocols
Detailed methodologies are crucial for successful scale-up. Below are representative protocols for the Vilsmeier-Haack and Duff reactions.
Vilsmeier-Haack Formylation of an Activated Aromatic Compound (General Protocol)
This procedure outlines the general steps for the formylation of an electron-rich arene on a large scale.
-
Reagent Preparation: In a suitable reactor equipped with mechanical stirring, a cooling system, and a nitrogen inlet, N,N-dimethylformamide (DMF) is charged as both a reactant and a solvent. The reactor is cooled to 0-5 °C.
-
Vilsmeier Reagent Formation: Phosphoryl chloride (POCl3) is added dropwise to the cooled DMF, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic process. The mixture is stirred for 30-60 minutes at this temperature.
-
Formylation Reaction: The aromatic substrate, dissolved in a suitable solvent if necessary, is then added to the Vilsmeier reagent at a controlled rate, keeping the temperature within a specified range (e.g., 20-80 °C, substrate-dependent). The reaction is monitored by a suitable analytical technique (e.g., HPLC, TLC).
-
Work-up: Upon completion, the reaction mixture is cautiously quenched by adding it to a stirred mixture of ice and water, or a buffered aqueous solution (e.g., sodium acetate). This hydrolysis step can be highly exothermic.
-
Product Isolation: The product is then extracted with a suitable organic solvent. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by crystallization or distillation.
Waste Disposal: The aqueous waste stream is typically acidic and contains phosphoric acid and dimethylamine hydrochloride. Neutralization is required before disposal. Organic solvent waste should be handled according to local regulations.
Duff Formylation of a Phenol (General Protocol)
This protocol describes the ortho-formylation of a phenolic compound.
-
Reaction Setup: A reactor equipped with a high-torque mechanical stirrer, a heating mantle, and a reflux condenser is charged with the phenolic substrate, hexamethylenetetramine, and a suitable solvent (e.g., glycerol, acetic acid, or trifluoroacetic acid).[1][5]
-
Reaction: The mixture is heated to a high temperature (typically 140-160 °C) and stirred vigorously for several hours. The reaction progress is monitored by an appropriate analytical method.
-
Hydrolysis: After cooling, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., sulfuric acid). The mixture is then heated (often with steam distillation) to hydrolyze the intermediate imine and distill the product aldehyde.
-
Product Isolation: The distillate is collected and the product is isolated by extraction with an organic solvent.
-
Purification: The crude product is purified by crystallization, distillation, or chromatography.
Waste Disposal: The reaction residue contains acidic or basic components that require neutralization. The aqueous waste from the work-up should be treated to remove any residual organic compounds before disposal.
Mandatory Visualizations
General Experimental Workflow for Large-Scale Formylation
Caption: General workflow for a large-scale formylation process.
Decision-Making Flowchart for Selecting a Formylating Agent
Caption: Decision flowchart for formylating agent selection.
Reaction Pathway of the Vilsmeier-Haack Reaction
Caption: Simplified Vilsmeier-Haack reaction pathway.
References
A Comparative Guide to the Reactivity and Selectivity of C1 Electrophiles: Benchmarking Formylation and Hydroxymethylation Reagents
For researchers, scientists, and professionals in drug development, the selection of an appropriate C1 electrophile is a critical decision in the synthesis of target molecules. While the hypothetical dibromomethanol represents a potential source for formyl or hydroxymethyl cations, its practical application is hindered by its likely instability. This guide provides a comprehensive comparison of established and readily available reagents that serve as functional equivalents, focusing on their reactivity, selectivity, and operational simplicity in key chemical transformations.
This analysis delves into the performance of various reagents in two fundamental C1-functionalization reactions: the formylation of amines and the hydroxymethylation of enolates. By presenting quantitative data, detailed experimental protocols, and a mechanistic overview, this guide aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Comparative Data of Formylating Agents for Amines
The N-formylation of amines is a fundamental transformation in organic synthesis, yielding formamides that are valuable intermediates and structural motifs in pharmaceuticals. The choice of formylating agent significantly impacts reaction efficiency, substrate scope, and functional group tolerance. Below is a comparative summary of common formylating agents for the N-formylation of benzylamine.
| Formylating Agent/System | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| 85% Formic Acid | Toluene, Reflux (Dean-Stark) | 4-9 h | 98% | [1] |
| Acetic Formic Anhydride (in situ) | Formic Acid, Acetic Anhydride, -20 °C | < 15 min | 97-100% | [2] |
| Chloral | - | Low Temperature | Excellent | [2] |
| Formic Acid / Indium Catalyst | Solvent-free, 70 °C | 1-24 h | Moderate to Excellent | [2] |
| Formic Acid / ZnO Catalyst | Solvent-free, 70 °C | 10-720 min | Good to Excellent | [2] |
Comparative Data of Hydroxymethylating Agents for Carbonyl Compounds
The introduction of a hydroxymethyl group alpha to a carbonyl functionality is a valuable method for constructing β-hydroxy carbonyl compounds, which are versatile building blocks in organic synthesis. Formaldehyde is the most common and direct C1 electrophile for this transformation, reacting with pre-formed enolates.
| Carbonyl Substrate | Reagent System | Reaction Conditions | Yield (%) | Reference |
| Pregnenolone | 1. Lithium diisopropylamide (LDA) 2. Formaldehyde | - | Very Good | [3] |
| Propiophenone | 1. Sc(DS)₃, Chiral 2,2'-bipyridine ligand 2. Paraformaldehyde | Water, rt | Comparable to formaldehyde | [4] |
| Aldehydes | α,α-Diphenylprolinol trimethylsilyl ether, Formaldehyde | pH 7 buffer, PhMe, rt | 74% | [5] |
Experimental Protocols
N-Formylation of Benzylamine using Formic Acid[1]
Materials:
-
Benzylamine (1.0 g)
-
85% Aqueous Formic Acid (1.0-1.2 equivalents)
-
Toluene
-
Dean-Stark trap
Procedure:
-
A mixture of benzylamine (1.0 g) and 85% aqueous formic acid (1.0-1.2 equivalents) in toluene is placed in a round-bottom flask equipped with a Dean-Stark trap.
-
The reaction mixture is heated to reflux.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After the starting material is consumed (typically 4-9 hours), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure to yield the crude N-formyl benzylamine. The product is often of sufficient purity for subsequent use without further purification.
α-Hydroxymethylation of Pregnenolone via its Lithium Enolate[3]
Materials:
-
Pregnenolone
-
Lithium diisopropylamide (LDA)
-
Formaldehyde
-
Anhydrous solvent (e.g., Tetrahydrofuran)
Procedure:
-
Pregnenolone is dissolved in an anhydrous solvent such as tetrahydrofuran under an inert atmosphere.
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
A solution of lithium diisopropylamide (LDA) is added dropwise to the solution of pregnenolone to form the lithium enolate.
-
Formaldehyde is then introduced to the reaction mixture.
-
The reaction is quenched with a suitable proton source (e.g., saturated aqueous ammonium chloride).
-
The product, 17-hydroxymethylpregnenolone, is isolated and purified using standard techniques such as extraction and chromatography.
Mechanistic Overview
The reactivity of the compared reagents can be broadly categorized into electrophilic attack on a nucleophile. In the case of formylation of amines, the formylating agent acts as an electrophile that is attacked by the lone pair of the amine's nitrogen atom. For the hydroxymethylation of carbonyl compounds, an enolate is first generated, which then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde.
Below is a generalized workflow for the hydroxymethylation of a ketone via its enolate.
Caption: Generalized workflow for the hydroxymethylation of a ketone.
Selectivity Considerations
Formylating Agents:
-
Chemoselectivity: Acetic formic anhydride is highly reactive and can formylate amines rapidly at low temperatures, showing good chemoselectivity for amines over alcohols.[2] Formic acid, especially when catalyzed, also exhibits good selectivity for N-formylation.[2]
-
Substrate Scope: Milder methods involving formic acid with catalysts like indium or ZnO are compatible with a variety of functional groups.[2] Highly reactive reagents like chloral are effective for sterically hindered amines.[2]
Hydroxymethylating Agents:
-
Regioselectivity: The hydroxymethylation of unsymmetrical ketones is directed by the regioselective formation of the enolate. Kinetic deprotonation (using a strong, hindered base like LDA at low temperature) typically forms the less substituted enolate, while thermodynamic deprotonation (using a smaller, stronger base at higher temperatures) favors the more substituted enolate.
-
Stereoselectivity: The stereochemical outcome of the hydroxymethylation of chiral enolates can be influenced by the reaction conditions and the nature of the enolate's counterion.
References
- 1. scispace.com [scispace.com]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroids and related products. XLVI. The regiospecific alpha-hydroxymethylation of saturated carbonyl compounds via preformed enolate ions. An improved synthesis of 17-hdyroxymethyl 20-keto steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly enantioselective hydroxymethylation of unmodified α-substituted aryl ketones in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Spectroscopic Validation of Products from Dibromomethanol Reactions: A Comparative Guide
The analysis and validation of reaction products are critical in synthetic chemistry, particularly when dealing with reactive intermediates like those derived from dibromomethanol. This guide provides a comparative overview of key spectroscopic techniques for the structural elucidation of products arising from reactions involving a dibromomethyl moiety. We present experimental data and protocols to assist researchers in selecting the most appropriate analytical methods.
Spectroscopic Techniques for Product Validation
The primary methods for validating the structures of organic compounds are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework of a molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, aiding in the determination of its elemental composition.
The following sections provide a comparative analysis of these techniques for a hypothetical product, 2,2-dibromo-1-phenylethanol, which could be a plausible product from a reaction involving this compound and benzaldehyde.
Comparative Spectroscopic Data
The table below summarizes the expected spectroscopic data for the validation of 2,2-dibromo-1-phenylethanol.
| Spectroscopic Technique | Parameter | Expected Value/Observation for 2,2-dibromo-1-phenylethanol | Alternative Techniques & Comparison |
| ¹H NMR | Chemical Shift (δ) | ~5.0-5.5 ppm (d, 1H, CH-OH), ~6.0-6.5 ppm (d, 1H, CHBr₂), ~7.2-7.5 ppm (m, 5H, Ar-H), ~2.0-4.0 ppm (s, 1H, OH) | 2D NMR techniques like COSY can confirm the coupling between the CH-OH and CHBr₂ protons. |
| ¹³C NMR | Chemical Shift (δ) | ~75-85 ppm (CH-OH), ~40-50 ppm (CHBr₂), ~125-140 ppm (Ar-C) | DEPT-135 can distinguish between CH, CH₂, and CH₃ signals. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | 3200-3600 (broad, O-H stretch), 3000-3100 (C-H stretch, aromatic), 600-800 (C-Br stretch) | Raman spectroscopy can also be used to identify functional groups, particularly for non-polar bonds. |
| Mass Spectrometry (EI) | m/z Ratio | M⁺ peak not likely to be observed due to instability. Key fragments: [M-H₂O]⁺, [M-Br]⁺, [C₇H₇O]⁺ (m/z 107), [C₆H₅]⁺ (m/z 77) | Chemical Ionization (CI) or Electrospray Ionization (ESI) are softer ionization techniques that may yield the molecular ion peak. |
Experimental Protocols
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300-500 MHz NMR spectrometer. Standard acquisition parameters are typically sufficient.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and multiplicities to elucidate the structure.
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. For a liquid or dissolved solid, a thin film can be cast onto a salt plate (e.g., NaCl).
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: Inject the sample into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase.
-
MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected.
-
Data Analysis: Analyze the mass spectrum of the peak of interest to determine the fragmentation pattern and compare it with spectral databases.
Visualizing Workflows and Logic
The following diagrams illustrate the experimental workflow for product validation and a decision-making process for selecting the appropriate spectroscopic techniques.
Quantitative comparison of yields using Dibromomethanol versus alternative methods
A comprehensive guide for researchers, scientists, and drug development professionals on the yields and methodologies of common formylation techniques. This guide focuses on established methods due to the limited availability of quantitative data for dibromomethanol as a primary formylating agent.
Introduction
Formylation, the introduction of a formyl group (-CHO) onto a substrate, is a fundamental transformation in organic synthesis, providing key intermediates for the production of pharmaceuticals, agrochemicals, and other fine chemicals. While a variety of reagents can effect formylation, this guide provides a quantitative comparison of yields for some of the most common and well-documented methods: the Vilsmeier-Haack reaction, the Gattermann-Koch reaction, and formylation using dichloromethyl methyl ether.
Initial research into the use of this compound as a direct formylating agent did not yield sufficient quantitative data in peer-reviewed literature to facilitate a direct comparison. Therefore, this guide focuses on providing a comparative analysis of established and widely used alternative methods for which robust experimental data is available.
Comparative Yields of Formylation Reactions
The following table summarizes the reported yields for the formylation of indole, a common heterocyclic substrate, using various established methods.
| Substrate | Reagent/Reaction | Product | Yield (%) | Reference |
| Indole | Vilsmeier-Haack (POCl₃, DMF) | Indole-3-carboxaldehyde | 95 | [1] |
| 2,3,3-Trimethyl-3H-benzo[g]indole | Vilsmeier-Haack (POCl₃, DMF) | 2-(diformylmethylidene)-3,3-dimethyl-3H-benzo[g]indole | 84 | [2] |
| Indole | Boron-Catalyzed (TMOF, BF₃·OEt₂) | Indole-3-carboxaldehyde | 82 | |
| 5-Bromoindole | Tertiary Cyclic Amide, POCl₃ | 3-(1-methylpyrrolidin-2-ylidene)-5-bromo-3H-indole | 95 | [1] |
| Anisole | Dichloromethyl methyl ether, TiCl₄ | 4-Methoxybenzaldehyde | 97 (mixture with 2-methoxy) | [3] |
| 3,5-Dimethoxyphenol | Dichloromethyl methyl ether, TiCl₄ | 2-Formyl-3,5-dimethoxyphenol | 65 (overall) | [4] |
| 2,3,5-Trimethylphenol | Dichloromethyl methyl ether, TiCl₄ | 2-Formyl-3,5,6-trimethylphenol | 71 (overall) | [4] |
Experimental Protocols
Vilsmeier-Haack Formylation of Indole
Reagents:
-
Indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium Hydroxide (NaOH) solution
-
Ice
Procedure:
-
To N,N-dimethylformamide (8 ml, 104 mmol) cooled in an ice bath, add phosphorus oxychloride (5.5 ml, 60 mmol) dropwise with stirring, maintaining the temperature below 5 °C.[2]
-
Slowly add the indole substrate (e.g., 2,3,3-trimethyl-3H-benzo[g]indole, 4.6 g, 21 mmol).[2]
-
Remove the cooling bath and stir the reaction mixture at 75°C for 10 hours.[2]
-
Pour the resulting solution into ice-cooled water and basify with NaOH solution to a pH of 8-9.[2]
-
Collect the resulting precipitate by filtration, dry it, and crystallize from a suitable solvent (e.g., ethanol) to obtain the formylated product.[2]
Formylation of Electron-Rich Phenols with Dichloromethyl Methyl Ether
Reagents:
-
Substituted Phenol (e.g., 3,5-dimethoxyphenol)
-
Titanium(IV) chloride (TiCl₄)
-
Dichloromethyl methyl ether (Cl₂CHOMe)
-
Dry Dichloromethane (DCM)
-
Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
Procedure:
-
In a flask under an argon atmosphere, mix the substituted phenol (1 eq.) with TiCl₄ (2.2 eq.) in dry DCM at 0 °C and stir for 1 hour.[5]
-
Add dichloromethyl methyl ether (1.1 eq.) to the solution and continue stirring for 45 minutes at 0 °C.[5]
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[5]
-
Extract the product with a suitable organic solvent, dry the organic layer, and purify by chromatography to isolate the formylated product.[4]
Reaction Workflows and Logical Relationships
The following diagrams illustrate the general workflow for the Vilsmeier-Haack reaction and a logical comparison of formylation approaches.
Caption: General workflow for the Vilsmeier-Haack formylation of indoles.
References
Performance of Dibromomethylating Agents in the Synthesis of α,α-Dibromoketone Drug Precursors Versus Known Methods
For Researchers, Scientists, and Drug Development Professionals
The introduction of a dibromomethyl group into a molecule is a critical step in the synthesis of various pharmaceutical intermediates. Notably, α,α-dibromoketones are valuable precursors for the synthesis of heterocycles such as pyrazines, triazines, and imidazoles, which are common scaffolds in medicinal chemistry.[1] This guide provides a comparative analysis of a method utilizing lithiated dibromomethane for the synthesis of α,α-dibromoketones from esters, with a particular focus on the performance differences between traditional batch synthesis and modern continuous flow techniques. This method serves as a practical equivalent to using a dibromomethanol-derived reagent. The performance will be contextualized with other known methods for synthesizing α-haloketones.
Data Presentation: Quantitative Comparison
The following table summarizes the performance of the lithiated dibromomethane method in synthesizing various α,α-dibromoketone precursors in both batch and continuous flow setups. The data highlights the significant improvements in yield and efficiency offered by flow chemistry for this transformation.
| Substrate (Ester) | Product (α,α-Dibromoketone) | Batch Yield (%) | Flow Yield (%) | Reaction Time (Batch) | Residence Time (Flow) |
| Ethyl-2-phenylacetate | 1,1-Dibromo-3-phenyl-2-propanone | 85 | 95 | 15 min | ~12 min |
| Ethyl-2-(naphthalen-2-yl)acetate | 1,1-Dibromo-3-(naphthalen-2-yl)propan-2-one | 75 | 92 | 15 min | ~12 min |
| Ethyl-2-(4-methoxyphenyl)acetate | 1,1-Dibromo-3-(4-methoxyphenyl)propan-2-one | 70 | 88 | 15 min | ~12 min |
| Ethyl-2-cyclohexylacetate | 1,1-Dibromo-3-cyclohexylpropan-2-one | 40 | 85 | 15 min | ~12 min |
| Methyl 2-phenylbutanoate | 1,1-Dibromo-3-phenylpentan-2-one | 10 | 95 | 15 min | ~12 min |
| Ethyl cinnamate | 1,1-Dibromo-4-phenylbut-3-en-2-one | 80 | 90 | 15 min | ~12 min |
Data synthesized from Organic & Biomolecular Chemistry, 2014, 12, 5558-5561.[2]
Discussion of Performance
The synthesis of α,α-dibromoketones from esters using lithiated dibromomethane presents a direct route to these valuable precursors. However, the efficiency of this reaction is highly dependent on the methodology employed.
Batch Synthesis: In a traditional batch reactor, the reaction suffers from several drawbacks. The unstable nature of the lithiated dibromomethane intermediate can lead to decomposition and the formation of byproducts, especially during scale-up, where slower mixing and inefficient heat transfer become significant issues.[2] This results in lower yields for certain substrates, as seen with methyl 2-phenylbutanoate, which only afforded a 10% yield in batch.[2]
Continuous Flow Synthesis: By transitioning to a continuous flow setup, many of the limitations of the batch process are overcome. The rapid mixing and superior temperature control in a microreactor allow for the efficient in-situ generation and immediate reaction of the unstable lithiated dibromomethane.[1] This leads to a dramatic increase in yield for previously challenging substrates and consistently high yields across a broader range of esters.[2] For instance, the yield for the synthesis of 1,1-dibromo-3-phenylpentan-2-one surged from 10% in batch to 95% in flow.[2] Furthermore, flow chemistry enables safer handling of reactive intermediates and offers better scalability.[2]
Comparison with Other Known Methods:
-
Hantzsch Thiazole Synthesis: Notably, α,α-dibromoketones have been reported to be superior alternatives to their α-monobromoketone counterparts in the Hantzsch thiazole synthesis, a classical method for preparing thiazole rings.[3][4] This underscores the importance of efficient access to these dibromo-precursors.
-
Corey-Fuchs Reaction: The Corey-Fuchs reaction is a well-established method for converting aldehydes to terminal alkynes via a dibromoolefin intermediate, using triphenylphosphine and carbon tetrabromide. While it does not produce α,α-dibromoketones directly, it is a cornerstone of dibromo-olefination.
-
Bromination of Ketones: Traditional methods for synthesizing α-haloketones often involve the bromination of a ketone precursor using reagents like N-bromosuccinimide (NBS).[5] However, these methods can sometimes lead to mixtures of mono- and di-halogenated products and may require an additional synthetic step if starting from an ester.
The direct conversion of esters to α,α-dibromoketones using lithiated dibromomethane in a flow system represents a highly efficient and modern approach compared to multi-step sequences or less selective traditional methods.
Experimental Protocols
1. Synthesis of α,α-Dibromoketones via Batch Reaction
This protocol is based on the general procedure for the reaction of esters with lithiated dibromomethane in a batch setup.
-
Materials: Anhydrous tetrahydrofuran (THF), lithium diisopropylamide (LDA), dibromomethane (CH₂Br₂), ester substrate, appropriate quenching solution (e.g., saturated ammonium chloride).
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Procedure:
-
To a stirred solution of LDA (2.2 equivalents) in anhydrous THF under a nitrogen atmosphere, cool the flask to -90°C using a cryostat or a liquid nitrogen/ethanol bath.
-
Add dibromomethane (2.2 equivalents) dropwise to the LDA solution, maintaining the temperature at -90°C. Stir the mixture for a designated time to generate the lithiated dibromomethane.
-
Add a solution of the ester (1 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction for 15 minutes at -90°C.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the α,α-dibromoketone.
-
2. Synthesis of α,α-Dibromoketones via Continuous Flow Reaction
This protocol describes the synthesis using a continuous flow reactor system, which has been shown to provide higher yields and better control.[2]
-
Materials: Anhydrous THF, solutions of LDA in THF, dibromomethane in THF, and the ester substrate in THF.
-
Apparatus: A continuous flow reactor system (e.g., Vapourtec R-Series) equipped with syringe pumps, T-mixers, and two temperature-controlled reactor coils.[1]
-
Procedure:
-
Prepare separate solutions of LDA (e.g., 0.81 M in THF), dibromomethane (e.g., 0.81 M in THF), and the ester substrate (e.g., 0.58 M in THF).
-
Set up the flow reactor with two reactor coils maintained at -90°C.
-
Pump the solutions of LDA and dibromomethane at equal flow rates into a T-mixer. The combined stream enters the first reactor coil with a residence time of approximately 4 minutes to allow for the formation of lithiated dibromomethane.[2]
-
The output from the first reactor is mixed with the pre-cooled ester solution at a second T-mixer.
-
The resulting mixture enters the second reactor coil with a residence time of approximately 8 minutes.[2]
-
The reaction stream is collected in a flask containing a quenching solution (e.g., saturated ammonium chloride).
-
Work-up the collected mixture as described in the batch protocol (extraction, drying, and concentration).
-
The product can often be purified by crystallization without the need for column chromatography.[2]
-
Mandatory Visualizations
Caption: General reaction scheme for the synthesis of α,α-dibromoketones.
Caption: Comparison of batch and continuous flow experimental workflows.
References
Safety Operating Guide
Proper Disposal of Dibromomethanol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of dibromomethanol in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure safety and compliance with hazardous waste regulations.
This compound is a halogenated organic compound and must be treated as hazardous waste. Improper disposal can pose significant risks to human health and the environment. This guide outlines the necessary steps for handling, segregating, and disposing of this compound waste.
Immediate Safety and Handling
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Body Protection | A standard laboratory coat. |
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Spill and Decontamination Procedures
In the event of a this compound spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the liquid.
-
Collection: Carefully collect the absorbed material and any contaminated debris into a designated, sealable hazardous waste container.
-
Decontamination: Clean the spill area with soap and water. All materials used for decontamination, including paper towels and wipes, must also be disposed of as hazardous waste.
For equipment that has come into contact with this compound, a thorough decontamination process is necessary. This involves washing with a laboratory detergent and water, followed by a rinse with an appropriate solvent if necessary. All cleaning materials must be disposed of as hazardous waste.
Disposal Protocol for this compound Waste
As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams to facilitate proper disposal and minimize costs.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."
-
The label must also include the full chemical name, "this compound," and an approximate concentration if in a solution.
-
-
Waste Segregation:
-
Crucially, do not mix this compound waste with non-halogenated organic waste or any other incompatible waste streams.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment unit, such as a chemical-resistant tray or cabinet, to prevent the spread of potential leaks.
-
-
Final Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor.
-
Follow your institution's specific procedures for waste pickup and documentation.
-
Note: It is the responsibility of the waste generator to ensure that the discarded chemical is classified and handled as hazardous waste in accordance with EPA guidelines (40 CFR Parts 261.3) and any applicable state and local regulations.
Experimental Protocol: General Dehalogenation (for informational purposes)
While direct disposal as hazardous waste is the recommended and safest method, understanding the principles of dehalogenation can be valuable for researchers. Dehalogenation is a chemical process that removes halogen atoms from a molecule. For brominated organic compounds, this can sometimes be achieved through reductive processes. However, attempting to neutralize or deactivate this compound in the lab without a validated and safe protocol is not recommended due to the potential for hazardous reactions and the production of unknown byproducts. The information below is for educational context only and does not constitute a recommended disposal procedure.
A common laboratory method for the dehalogenation of some alkyl halides involves treatment with a reducing agent. These reactions can be complex and require specific conditions and reagents. The reaction byproducts would also need to be characterized and disposed of as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A workflow diagram illustrating the proper disposal procedure for this compound waste in a laboratory setting.
References
Essential Safety and Logistical Information for Handling Dibromomethanol
Disclaimer: There is a significant lack of specific safety and toxicological data for Dibromomethanol (CHBr₂OH). The following guidance is based on the known hazards of analogous compounds such as Dibromomethane and other halogenated organic compounds. It is imperative to treat this compound as a highly toxic and hazardous substance and to conduct a thorough risk assessment before handling. All operations should be performed by trained personnel in a controlled laboratory environment.
Immediate Safety and Handling Plan
Safe handling of this compound requires stringent adherence to established safety protocols to minimize exposure risk to researchers and the environment. This plan outlines the necessary engineering controls, personal protective equipment (PPE), handling procedures, and emergency responses.
1. Engineering Controls:
-
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and tested regularly.
2. Personal Protective Equipment (PPE): A comprehensive PPE strategy is critical to prevent dermal, ocular, and respiratory exposure.
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[1] A face shield should be worn over the goggles, especially when there is a risk of splashes or vigorous reactions.[1]
-
Hand Protection: Double gloving is recommended. Wear a pair of nitrile gloves as the inner layer and a pair of chemically resistant gloves, such as Viton™ or Silver Shield®, as the outer layer.[1] Always consult the glove manufacturer's resistance chart for specific breakthrough times.
-
Body Protection: A flame-resistant lab coat should be worn and fully buttoned.[2] For operations with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.
-
Footwear: Fully enclosed, chemical-resistant shoes are required.
-
Respiratory Protection: If there is a potential for exposure outside of a fume hood, a full-face respirator with an organic vapor cartridge is necessary.[2][3]
3. Handling Procedures:
-
Acquisition and Storage: Procure the smallest quantity of this compound necessary for the experiment. Store it in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and reactive metals.
-
Weighing and Dispensing: Conduct all weighing and dispensing of this compound inside a chemical fume hood.
-
Spill Management: In the event of a small spill inside a fume hood, absorb the material with an inert absorbent such as vermiculite or sand.[4] For larger spills, evacuate the area and contact the appropriate emergency response team.
4. Emergency Procedures:
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][6]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Quantitative Data Summary
| Property | Value (for Dibromomethane) |
| Molecular Formula | CH₂Br₂ |
| Molecular Weight | 173.83 g/mol |
| Boiling Point | 97 °C[4] |
| Melting Point | -53 °C[4] |
| Density | 2.48 g/mL[4] |
| Vapor Pressure | 35 mm Hg at 20 °C[4] |
| Solubility in Water | Slightly soluble[4] |
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination.
1. Waste Segregation:
-
All waste containing this compound must be segregated as halogenated organic waste .[7][8]
-
Do not mix halogenated waste with non-halogenated waste, as this significantly increases disposal costs and complexity.[8][9]
2. Waste Collection:
-
Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container.
-
Solid waste, such as contaminated gloves, absorbent materials, and pipette tips, should be collected in a separate, clearly labeled, and sealed container.
3. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Halogenated Organic").
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
4. Final Disposal:
-
Arrange for the disposal of all this compound waste through your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of hazardous waste.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. ICSC 0354 - DIBROMOMETHANE [chemicalsafety.ilo.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. uakron.edu [uakron.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
